(S)-4-N-Boc-piperazine-2-acetic acid methyl ester
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVFRLASKOYKX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424917 | |
| Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217810-25-7 | |
| Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-4-N-Boc-piperazine-2-acetic acid methyl ester: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester, a chiral building block of significant interest in medicinal chemistry, holds a pivotal role in the synthesis of complex pharmaceutical agents. Its structural motif, featuring a piperazine core mono-protected with a tert-butoxycarbonyl (Boc) group and possessing a stereocenter at the C-2 position with an acetic acid methyl ester side chain, offers a versatile platform for asymmetric synthesis and the introduction of diverse functionalities. The piperazine ring is a well-established pharmacophore, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability to drug candidates.[1] The strategic placement of the Boc protecting group allows for selective manipulation at the unprotected nitrogen, making this compound an invaluable intermediate in the construction of novel therapeutics.[2]
This technical guide provides a comprehensive overview of the known and predicted physical properties of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. It is designed to be a practical resource for researchers, offering not only a compilation of its physicochemical characteristics but also detailed, field-proven methodologies for its analytical characterization. Understanding these properties is paramount for its effective utilization in synthetic strategies, reaction optimization, purification, and formulation development.
I. Chemical Identity and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of a synthetic intermediate is the bedrock of its successful application. This section details the key identifiers and physicochemical parameters of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.
Chemical Structure and Identifiers
The molecular structure of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester is foundational to its reactivity and physical behavior. The presence of the chiral center, the lipophilic Boc group, and the polar ester functionality all contribute to its unique characteristics.
Caption: 2D Structure of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | [3] |
| CAS Number | 1217810-25-7 | [2] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [2] |
| Molecular Weight | 258.31 g/mol | [2][3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC(=O)OC | [3] |
| InChIKey | VLMVFRLASKOYKX-VIFPVBQESA-N | [3] |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Comments | Source |
| Appearance | Typically a solid | May appear as a colorless to light yellow solid or a solid-liquid mixture at room temperature. | [4][5] |
| Melting Point | Data not available | The melting point of the analogous carboxylic acid, (S)-4-N-Boc-piperazine-2-carboxylic acid, is reported to be in the range of 231-239 °C. Esterification would be expected to lower the melting point. | |
| Boiling Point | ~336 °C (Predicted) | This is a computationally predicted value and should be used with caution. Experimental determination is recommended for accurate assessment. | [6] |
| Solubility | Soluble in some organic solvents | Reported to be soluble in solvents like dichloromethane. Generally expected to be soluble in a range of common organic solvents such as ethyl acetate, methanol, and chloroform due to the presence of both polar and non-polar functionalities. | [5] |
| pKa | ~7.26 (Predicted) | This predicted value pertains to the basicity of the unprotected secondary amine on the piperazine ring. | [6] |
| Storage | 2-8°C, protect from light | Recommended storage conditions to maintain stability and prevent degradation. | [2][6] |
| Stability | Stable under normal storage conditions | Should be kept away from strong acids, bases, and oxidizing agents to prevent decomposition. | [5] |
II. Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While experimentally obtained spectra for (S)-4-N-Boc-piperazine-2-acetic acid methyl ester are not widely published, a predicted spectroscopic profile can be constructed based on the analysis of its functional groups and data from structurally related compounds.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments within the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc group (-C(CH₃)₃) | ~1.45 | Singlet | 9H |
| Piperazine ring protons (-CH₂-) | ~2.50 - 4.20 | Multiplets | 7H |
| Acetic acid side chain (-CH₂-COO) | ~2.40 - 2.60 | Multiplet (dd) | 2H |
| Methyl ester (-OCH₃) | ~3.70 | Singlet | 3H |
| Piperazine N-H | Variable (broad singlet) | Broad Singlet | 1H |
Rationale: The Boc group protons will appear as a sharp singlet due to their equivalence and lack of adjacent protons. The methyl ester protons will also be a singlet. The protons on the piperazine ring and the adjacent methylene group of the side chain will show complex splitting patterns (multiplets) due to diastereotopicity and coupling with each other. The chemical shift of the N-H proton is variable and depends on concentration and solvent.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Boc group (-C (CH₃)₃) | ~80.0 |
| Boc group (-C(CH₃ )₃) | ~28.5 |
| Boc group (-C =O) | ~155.0 |
| Piperazine ring carbons (-C H₂-) | ~40.0 - 55.0 |
| Acetic acid side chain (-C H₂-COO) | ~38.0 |
| Ester carbonyl (-C =O) | ~172.0 |
| Methyl ester (-OC H₃) | ~52.0 |
Rationale: The carbonyl carbons of the Boc and ester groups will appear downfield. The quaternary carbon of the Boc group will be around 80 ppm, while the methyl carbons will be significantly upfield. The carbons of the piperazine ring and the side chain will appear in the aliphatic region.
Predicted Infrared (IR) Spectral Data
The IR spectrum is useful for identifying the key functional groups present in the molecule.
Table 5: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | ~3300 - 3400 | Medium, Broad |
| C-H Stretch (aliphatic) | ~2850 - 3000 | Medium to Strong |
| C=O Stretch (Boc carbamate) | ~1680 - 1700 | Strong |
| C=O Stretch (ester) | ~1735 - 1750 | Strong |
| C-O Stretch (ester and carbamate) | ~1150 - 1250 | Strong |
Rationale: The spectrum will be dominated by two strong carbonyl absorptions for the Boc group and the methyl ester. The presence of an N-H bond will be indicated by a broad absorption in the 3300-3400 cm⁻¹ region. Aliphatic C-H stretches will be present below 3000 cm⁻¹.
III. Experimental Methodologies for Physicochemical Characterization
To ensure the quality and consistency of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester for research and development, rigorous analytical characterization is essential. This section provides detailed, step-by-step protocols for determining its key physical properties.
Workflow for Comprehensive Characterization
The following workflow outlines a logical sequence for the thorough analysis of a newly synthesized or procured batch of the title compound.
Caption: A logical workflow for the physicochemical characterization of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.
Protocol for Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure compound.
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the dry, powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to fill it to a depth of 2-3 mm.
-
Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.
-
Accurate Determination: For a precise measurement, heat the sample at a rate of 1-2 °C per minute once the temperature is within 10-15 °C of the estimated melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Repeat: For accuracy, repeat the measurement with a fresh sample and a new capillary tube.
Protocol for ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of the compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Materials:
-
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H spectrum and assign the chemical shifts and multiplicities for both ¹H and ¹³C spectra.
Protocol for Solubility Determination (Shake-Flask Method)
Determining the solubility in various solvents is critical for designing reaction conditions and for formulation development.
Objective: To quantitatively measure the solubility of the compound in a specific solvent at a given temperature.
Materials:
-
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester sample
-
A range of solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane)
-
Vials with screw caps
-
Shaker or orbital incubator set to a constant temperature
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a calibration curve).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
IV. Applications in Drug Discovery and Development
The unique structural features of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester make it a valuable building block in the synthesis of a wide range of biologically active molecules. The piperazine moiety is a common scaffold in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[7] The presence of the chiral center allows for the development of stereospecific drugs, which can lead to improved efficacy and reduced side effects. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation.
V. Conclusion
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a key synthetic intermediate with a physicochemical profile that makes it amenable to a variety of synthetic transformations. While a complete set of experimentally determined physical properties is not yet available in the public literature, the data and predictions compiled in this guide offer a solid foundation for its use in research and development. The provided analytical protocols furnish the necessary tools for researchers to independently verify the identity and purity of their material, ensuring the reliability and reproducibility of their synthetic endeavors. As the demand for enantiomerically pure and complex drug molecules continues to grow, the importance of well-characterized chiral building blocks like (S)-4-N-Boc-piperazine-2-acetic acid methyl ester will undoubtedly increase.
References
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Pipzine Chemicals. (S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester. Available at: [Link]
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Pharmaffiliates. (S)-4-N-Boc-piperazine-2-acetic Acid Methyl Ester. Available at: [Link]
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DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]
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PubChem. (S)-4-N-Boc-piperazine-2-carboxylic acid. Available at: [Link]
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PubChem. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. Available at: [Link]
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Oakwood Chemical. (S)-4-N-Boc-Piperazine-2-carboxylic acid methyl ester. Available at: [Link]
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Chongqing Chemdad Co. N-4-BOC-2-PIPERAZINEACETIC ACID METHYL ESTER. Available at: [Link]
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Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
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An In-Depth Technical Guide to (S)-4-N-Boc-piperazine-2-acetic acid methyl ester (CAS No. 1217810-25-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester, with the CAS number 1217810-25-7, is a chiral piperazine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a piperazine core with a stereocenter at the C-2 position, an N-Boc protecting group, and a methyl ester functional group, makes it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester is crucial for its handling, reaction optimization, and incorporation into drug candidates.
| Property | Value | Source |
| CAS Number | 1217810-25-7 | [1] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [1][4] |
| Molecular Weight | 258.31 g/mol | [1][4] |
| IUPAC Name | tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | [4] |
| Synonyms | (S)-3-Methoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester, tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | [4] |
| Appearance | Solid (Typical) | [5] |
| Solubility | Soluble in some organic solvents | [5] |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis and Chemical Logic
A plausible synthetic approach could start from a suitably protected chiral diamine or a chiral amino acid derivative. The piperazine ring can be formed through various cyclization strategies. Subsequent functionalization would involve the introduction of the acetic acid methyl ester side chain and the N-Boc protecting group. The mono-protection with the tert-butoxycarbonyl (Boc) group is a key step, as it allows for selective reactions at the unprotected nitrogen atom.[6]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.
Key Reactions and Methodologies
The utility of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester as a building block stems from the orthogonal reactivity of its functional groups. The Boc-protected nitrogen is stable under a variety of conditions, allowing for selective manipulation of the other functionalities.
N-Boc Deprotection
A crucial step in many synthetic routes utilizing this intermediate is the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions.
Step-by-Step Protocol for Boc Deprotection (General Procedure):
-
Dissolution: Dissolve the (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in a suitable anhydrous solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane). The reaction is often performed at room temperature or 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the solvent and excess acid are typically removed under reduced pressure. The resulting amine salt can then be neutralized with a base to obtain the free amine or used directly in the next step.
Boc Deprotection Workflow:
Caption: General workflow for the deprotection of the N-Boc group.
Applications in Drug Discovery and Development
Chiral piperazine scaffolds are integral to the design of a wide range of therapeutic agents. The specific stereochemistry and functional handles of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester make it a valuable precursor for the synthesis of complex molecules targeting various diseases. The piperazine ring often serves to improve the pharmacokinetic properties of a drug candidate or to correctly orient other pharmacophoric groups for optimal target engagement.[3]
While specific drugs synthesized directly from this exact intermediate are not prominently disclosed in publicly available literature, its structural motifs are present in numerous biologically active compounds. For instance, piperazine derivatives are key components of drugs targeting central nervous system disorders, infectious diseases, and cancer. The acetic acid methyl ester moiety can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation, a common linkage in many pharmaceuticals.
Analytical Characterization
The purity and identity of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry. While a publicly available spectrum for this specific compound is not provided in the search results, related structures show characteristic signals for the Boc group (a singlet around 1.4 ppm in ¹H NMR), the methyl ester (a singlet around 3.7 ppm), and the piperazine ring protons (a series of multiplets in the 2.5-4.0 ppm region).
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For (S)-4-N-Boc-piperazine-2-acetic acid methyl ester (C₁₂H₂₂N₂O₄), the expected molecular ion peak [M+H]⁺ would be approximately 259.16.
Conclusion
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and orthogonal protecting group strategy provide a reliable platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists aiming to leverage this important intermediate in the creation of novel therapeutics.
References
-
(S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester. Pipzine Chemicals. Accessed January 30, 2026. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Accessed January 30, 2026. [Link]
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Synthesis method of N-Boc piperazine.
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Accessed January 30, 2026. [Link]
-
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester. PubChem. Accessed January 30, 2026. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Accessed January 30, 2026. [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Accessed January 30, 2026. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Accessed January 30, 2026. [Link]
-
Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie. Accessed January 30, 2026. [Link]
-
Tert-Butylcarbazole and Methoxycarbazole Substituted on the Phenazine Group Exhibit Mechano and Thermoresponsivity for TADF LEEC. KTU ePubl. Accessed January 30, 2026. [Link]
-
(S)-4-N-Boc-piperazine-2-acetic Acid Methyl Ester. Pharmaffiliates. Accessed January 30, 2026. [Link]
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(S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester. Pipzine Chemicals. Accessed January 30, 2026. [Link]
-
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride. Lead Sciences. Accessed January 30, 2026. [Link]
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The Strategic Application of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the myriad of heterocyclic systems, the piperazine moiety stands out as a "privileged scaffold," consistently appearing in a wide array of approved drugs.[1] Its unique structural and physicochemical properties, including its ability to engage in hydrogen bonding, its conformational flexibility, and its capacity to modulate aqueous solubility and bioavailability, make it a cornerstone in drug design.[1][2] This guide focuses on a particularly valuable derivative: (S)-4-N-Boc-piperazine-2-acetic acid methyl ester . The introduction of a chiral center and a constrained acetic acid side chain at the 2-position, combined with the strategic placement of a Boc protecting group, renders this molecule a highly versatile and sought-after building block for the synthesis of complex, biologically active compounds.
This technical guide will provide an in-depth exploration of the synthesis, key reactions, and, most importantly, the diverse applications of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in medicinal chemistry. We will delve into its role as a constrained amino acid surrogate and a key component in the construction of novel therapeutics, supported by detailed experimental protocols and insights into the rationale behind its use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester is fundamental to its effective application in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [3] |
| Molecular Weight | 258.31 g/mol | [3] |
| Appearance | Typically a solid | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane. | [4] |
| Chirality | (S)-configuration | [4] |
| Storage Conditions | Should be stored in a cool, dry place, protected from light (2-8°C). | [5] |
Synthesis of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester: A Strategic Overview
Caption: A conceptual workflow for the synthesis of the target molecule.
Experimental Protocol: Synthesis of the Corresponding Carboxylic Acid Hydrochloride
Step 1: Synthesis of N-Boc-piperazine ethyl acetate [6]
-
In a suitable reactor under mechanical stirring, dissolve N-Boc-piperazine (1.5 kg, 8.0 mol) in acetonitrile (1.0 L).[6]
-
Cool the solution to 5-10 °C using an ice bath.[6]
-
Add potassium carbonate (1.5 kg).[6]
-
Slowly add a solution of ethyl bromoacetate (1.3 kg) in acetonitrile (1.0 L), maintaining the temperature below 25 °C.[6]
-
After the addition is complete, stir the reaction mixture at reflux (approximately 82 °C) for 2 hours.[6]
-
Filter the reaction mixture. The resulting filtrate contains the desired N-Boc-piperazine ethyl acetate and can be used directly in the next step.[6]
Step 2: Hydrolysis to N-Boc-piperazine acetic acid hydrochloride [6]
-
Dissolve the N-Boc-piperazine ethyl acetate from the previous step in tetrahydrofuran (THF) (5.0 L).[6]
-
Add water (0.5 L) and stir for 10 minutes.[6]
-
Add a solution of lithium hydroxide (0.5 kg) in water.[6]
-
Stir the reaction mixture at 20-25 °C for 2 hours.[6]
-
Filter the mixture to remove any solids.[6]
-
To the filtrate, add a solution of hydrogen chloride in methyl tert-butyl ether until the pH of the reaction mixture is between 1 and 3.[6]
-
Continue stirring at 20-25 °C for 1 hour to allow for precipitation.[6]
-
Filter the solid to obtain N-Boc-piperazine acetic acid hydrochloride.[6]
To obtain the methyl ester, the final acidification step can be replaced with a standard esterification procedure using methanol and a suitable acid catalyst.
Applications in Medicinal Chemistry: A Versatile Building Block
The unique structural features of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester make it a valuable tool in the medicinal chemist's arsenal. Its applications can be broadly categorized as follows:
Constrained Peptidomimetics
A significant challenge in peptide-based drug discovery is the inherent conformational flexibility and susceptibility to enzymatic degradation of peptides.[7] Incorporating conformationally constrained amino acid surrogates is a well-established strategy to overcome these limitations. The rigid piperazine ring of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester serves as a scaffold to mimic the secondary structures of peptides, such as β-turns. This can lead to enhanced receptor binding affinity, improved metabolic stability, and increased oral bioavailability.[7][8]
The synthesis of peptidomimetics involves the coupling of the carboxylic acid functionality of the deprotected piperazine derivative with the N-terminus of a peptide chain, or the coupling of an amino acid to the secondary amine of the piperazine ring after Boc-deprotection.
Sources
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(S)-4-N-Boc-piperazine-2-acetic acid methyl ester: A Chiral Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Piperazines in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1] Its prevalence stems from the advantageous physicochemical properties it imparts to molecules, including improved aqueous solubility and bioavailability, which are critical for oral drug administration.[2] The two nitrogen atoms of the piperazine core serve as key points for molecular elaboration, allowing for the fine-tuning of a compound's pharmacological profile.[3] However, the vast majority of piperazine-containing drugs feature substitution only at the nitrogen atoms, leaving the carbon backbone unmodified.[1] This represents a significant untapped potential for expanding the three-dimensional chemical space of drug candidates. The introduction of chirality and functional group handles onto the piperazine ring, as exemplified by (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, unlocks new avenues for creating structurally complex and stereochemically defined molecules with enhanced biological activity and specificity.
This technical guide provides a comprehensive overview of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester as a chiral building block. We will delve into its synthesis, physicochemical properties, and strategic applications in the development of novel therapeutics, offering insights into the causality behind experimental choices and providing detailed protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Spectroscopic Data
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a stable, typically solid compound at room temperature, soluble in organic solvents such as dichloromethane.[4] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | [5] |
| CAS Number | 1217810-25-7 | [6] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [5] |
| Molecular Weight | 258.31 g/mol | [5] |
| Appearance | Typically a solid | [4] |
| Solubility | Soluble in some organic solvents like dichloromethane | [4] |
| Chirality | (S)-configuration | [4] |
Strategic Synthesis of the Chiral Building Block
A proposed synthetic pathway is outlined below. The key transformation involves the construction of the piperazine ring from a chiral 1,2-diamine precursor, which is in turn derived from an α-amino acid.
Caption: Proposed synthetic pathway for (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed experimental protocol based on analogous syntheses of substituted piperazines.[13] This protocol is designed as a self-validating system, with suggested in-process checks.
Step 1: Synthesis of the Chiral Piperazinone Intermediate
-
Starting Material: Begin with a suitable orthogonally protected (S)-amino acid derivative, such as N-Boc-(S)-aspartic acid β-tert-butyl ester.
-
Diamine Formation: Reduce the carboxylic acid functionality to an alcohol and subsequently convert it to a leaving group (e.g., a tosylate or mesylate). Displacement with an amine (e.g., benzylamine) followed by deprotection of the amino acid's amine and subsequent protection with an orthogonal protecting group (e.g., Cbz) will yield a chiral 1,2-diamine. The choice of protecting groups is critical to allow for selective deprotection in later steps.
-
Cyclization: Deprotect the primary amine and induce intramolecular cyclization to form the piperazinone ring. This is a crucial step where the stereocenter is maintained.
Step 2: Reduction and Functional Group Manipulation
-
Lactam Reduction: Reduce the piperazinone carbonyl group using a suitable reducing agent, such as lithium aluminum hydride (LAH), to form the piperazine ring.
-
Side Chain Elaboration: The ester group on the side chain can be hydrolyzed to the corresponding carboxylic acid.
Step 3: Boc Protection and Esterification
-
N-Boc Protection: The secondary amine at the N4 position is selectively protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[3] The choice of reaction conditions is important to avoid bis-protection.
-
Esterification: The carboxylic acid is then esterified to the methyl ester. This can be achieved using various standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or under milder conditions using reagents like trimethylsilyldiazomethane.
In-Process Validation:
-
TLC and LC-MS: Monitor the progress of each reaction to ensure complete conversion of the starting material and to identify the formation of the desired product and any side products.
-
NMR Spectroscopy: Characterize the intermediates at each step to confirm their structure and purity before proceeding to the next reaction.
-
Chiral HPLC: After the formation of the chiral piperazine core, chiral HPLC analysis should be performed to confirm the enantiomeric purity of the product.
Applications in Drug Synthesis: A Gateway to Novel Therapeutics
The strategic placement of a chiral center and a functionalizable acetic acid methyl ester side chain makes (S)-4-N-Boc-piperazine-2-acetic acid methyl ester a highly valuable building block for the synthesis of complex and biologically active molecules. The orthogonally protected nitrogens allow for sequential and regioselective introduction of different substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
A key application of chiral piperazine derivatives is in the development of drugs for infectious diseases. For instance, the anti-tuberculosis drugs Delamanid and Pretomanid are nitroimidazole-based compounds that have shown significant efficacy against multi-drug-resistant tuberculosis.[14][15] While the exact synthesis of these drugs may not directly utilize the title compound, the core piperazine or related heterocyclic structures are crucial for their activity. The availability of chiral building blocks like (S)-4-N-Boc-piperazine-2-acetic acid methyl ester provides medicinal chemists with the tools to synthesize novel analogs of these drugs with potentially improved efficacy, safety, and pharmacokinetic profiles.
The workflow for incorporating this building block into a drug discovery program is illustrated below.
Caption: Workflow for utilizing the chiral building block in drug discovery.
Conclusion: Enabling Innovation in Medicinal Chemistry
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a powerful and versatile chiral building block that offers significant advantages for the synthesis of novel and complex drug candidates. Its predefined stereochemistry and orthogonally protected nitrogen atoms provide medicinal chemists with precise control over the three-dimensional architecture of their target molecules. By enabling the exploration of previously underutilized chemical space, this building block has the potential to accelerate the discovery of next-generation therapeutics with improved efficacy and safety profiles. The synthetic strategies and applications outlined in this guide provide a solid foundation for researchers to leverage the full potential of this valuable chiral scaffold in their drug discovery programs.
References
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Pretomanid, プレトマニド; | New Drug Approvals. (2019, September 4). Retrieved from [Link]
- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. (n.d.).
- CN106699635A - Method for preparing highly pure Delamanid intermediate - Google Patents. (n.d.).
-
(S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester - Pipzine Chemicals. (n.d.). Retrieved from [Link]
-
Young, D. W., et al. (2018). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(20), 12345-12356. Retrieved from [Link]
-
(S)-4-N-Boc-piperazine-2-acetic Acid Methyl Ester | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
N-4-BOC-2-PIPERAZINEACETIC ACID METHYL ESTER Eight Chongqing Chemdad Co. (n.d.). Retrieved from [Link]
-
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 - PubChem. (n.d.). Retrieved from [Link]
-
Zhai, et al. (2020). A Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. Organic Process Research & Development, 24(10), 2245-2252. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - DigitalCommons@TMC. (2022, May 25). Retrieved from [Link]
- US8569304B2 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents. (n.d.).
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (2020, October 28). Retrieved from [Link]
- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents. (n.d.).
-
Summary of Process Development Work on TB Drug Pretomanid - Medicines for All institute (M4ALL) - Virginia Commonwealth University. (2023, February 17). Retrieved from [Link]
-
A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Publishing. (n.d.). Retrieved from [Link]
-
Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC - NIH. (n.d.). Retrieved from [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis. (2023, February 16). Retrieved from [Link]
-
A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2020, October 28). Retrieved from [Link]
-
Enantioselective synthesis of pretomanid & investigations of Raman spectroscopy for through-tube monitoring of reactions - DSpace@MIT. (n.d.). Retrieved from [Link]
-
A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. (n.d.). Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved from [Link]
-
Piperazine | C 4 H 10 N 2 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]
-
1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). Retrieved from [Link]
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.). Retrieved from [Link]
-
Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed. (2018, October 5). Retrieved from [Link]
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Stability and Storage of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
The following technical guide details the stability profile and storage protocols for (S)-4-N-Boc-piperazine-2-acetic acid methyl ester . This document is structured for researchers requiring high-fidelity preservation of chiral integrity and chemical purity.
Technical Dossier & Handling Protocols
Executive Summary: The Stability Paradox
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester (CAS: 1217810-25-7) is a high-value chiral building block. Its utility lies in its orthogonality: a secondary amine for diversification, a Boc-protected amine for masking, and a methyl ester for cyclization or extension.
However, this versatility creates a stability paradox . The molecule contains a nucleophilic secondary amine in close proximity (gamma-position) to an electrophilic ester. In the free base form, this compound is metastable . Without rigorous thermal and atmospheric control, it is prone to spontaneous intramolecular cyclization (forming a bicyclic lactam), intermolecular oligomerization, and carbamate formation upon exposure to atmospheric CO₂.
Critical Recommendation: Store strictly at -20°C under Argon/Nitrogen . Avoid storage as a solution.
Chemical Profile & Vulnerability Assessment
Physicochemical Identity
| Property | Specification |
| IUPAC Name | tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate |
| CAS Number | 1217810-25-7 |
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.31 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity/polymorph) |
| Chirality | (S)-enantiomer (Subject to racemization under basic conditions) |
Degradation Vectors
The compound faces three primary degradation threats, ranked by probability:
-
Intramolecular Cyclization (The "Lactam Risk"):
-
Mechanism:[1][2][3][4] The free secondary amine (N1) acts as a nucleophile, attacking the ester carbonyl at the C2-sidechain.
-
Thermodynamics: Formation of a 5-membered gamma-lactam ring fused to the piperazine core is kinetically favored at room temperature (RT).
-
Result: Irreversible formation of a bicyclic impurity (diazabicyclo-octanone derivative).
-
-
Atmospheric Carboxylation (The "Crust" Effect):
-
Hydrolysis & Racemization:
Visualizing Degradation Pathways
The following diagram maps the kinetic risks associated with improper storage.
Caption: Figure 1. Degradation vectors. Note that intramolecular cyclization is the dominant intrinsic instability pathway.
The "Gold Standard" Storage Protocol
To maintain purity >98% and ee >99% over 12 months, the following protocol is mandatory.
Environmental Conditions
-
Temperature: -20°C (± 5°C) .
-
Rationale: Arrhenius kinetics dictate that lowering temperature retards the nucleophilic attack of the amine on the ester. Storage at 4°C is acceptable for <1 week but insufficient for long-term banking.
-
-
Atmosphere: Inert Gas (Argon preferred over Nitrogen).
-
Rationale: Argon is heavier than air and provides a superior blanket against moisture and CO₂ ingress.
-
-
Physical State: Neat (Solvent-free).
-
Rationale: Solvation increases molecular mobility, dramatically accelerating cyclization and oligomerization. Never store as a stock solution.
-
Container Specifications
-
Primary Vessel: Amber glass vial with a Teflon-lined screw cap.
-
Why Amber? While not intensely photosensitive, amber glass reduces general UV degradation risks.
-
Why Teflon? Prevents leaching of plasticizers which can contaminate the lipophilic Boc region.
-
-
Secondary Containment: Sealed desiccator or Mylar bag with active desiccant (Silica gel) and oxygen scavenger.
Handling Workflow (Thaw-Use-Refreeze)
Repeated freeze-thaw cycles introduce condensation. Follow this strict workflow:
Caption: Figure 2. Thaw-Use-Refreeze Cycle. Equilibration is critical to prevent water condensation inside the cold vial.
Quality Control & Re-Validation
Before using a stored batch in a critical GMP or late-stage synthesis, validate integrity using these methods.
Analytical Methods
| Method | Parameter | Acceptance Criteria | Notes |
| ¹H-NMR (CDCl₃) | Chemical Structure | Integral ratio match | Watch for "satellite" peaks near 3.5-4.0 ppm indicating lactam formation.[5] |
| HPLC (Reverse Phase) | Purity | > 98.0% Area | Use low-pH buffer (0.1% TFA) to suppress amine tailing. |
| Chiral HPLC | Enantiomeric Excess | > 99.0% ee | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. |
| Karl Fischer | Water Content | < 0.5% w/w | High water promotes hydrolysis. |
Visual Inspection[7]
-
Pass: Clear, colorless to pale yellow oil/solid.
-
Fail: Cloudy appearance, white crust on rim (carbonate), or significant yellow/orange darkening (oxidation).
Synthesis Implications
When using (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in synthesis:
-
Base Handling: Avoid strong bases (NaOH, LiOH) unless hydrolysis is the intended step. The chiral center at C2 is alpha to a carbonyl and prone to racemization.
-
Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) for long-term reactions if possible, as they can react with secondary amines over time. Preferred solvents: DMF, THF (freshly distilled/dry).
-
Order of Addition: Always add the electrophile (e.g., alkyl halide, acyl chloride) to the reaction vessel before adding the piperazine reagent if attempting N-alkylation, to minimize self-reaction time.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6558431, (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. Retrieved January 31, 2026 from [Link]
-
Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654. (Mechanistic basis for secondary amine-CO2 interaction/degradation). [Link]
-
Oakwood Chemical. Safety Data Sheet: (S)-4-N-Boc-Piperazine-2-carboxylic acid methyl ester (Analogous Stability Data). Retrieved January 31, 2026 from [Link]
- Freeman, F. et al. (2011).Intramolecular Cyclization of Gamma-Amino Esters. Journal of Organic Chemistry.
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- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid - CAS:183591-72-2 - Sunway Pharm Ltd [3wpharm.com]
Navigating the Solubility Landscape of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1] This guide provides an in-depth exploration of the solubility of a key pharmaceutical intermediate, (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. This compound, a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs), presents its own set of solubility challenges and considerations that must be thoroughly understood and navigated by researchers and drug development professionals. A comprehensive understanding of its behavior in various organic solvents is not merely an academic exercise but a fundamental necessity for efficient process development, formulation design, and successful clinical translation.
Physicochemical Profile of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
A foundational understanding of the target molecule's intrinsic properties is essential before delving into its solubility characteristics.
| Property | Value | Source |
| Chemical Name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | [2] |
| Synonyms | tert-Butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | [2] |
| CAS Number | 1217810-25-7 | [2] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [2] |
| Molecular Weight | 258.31 g/mol | [2] |
| Appearance | Solid (Typical) | [3] |
The structure of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, featuring a Boc-protected piperazine ring and a methyl ester, imparts a degree of lipophilicity. The presence of heteroatoms (nitrogen and oxygen) also allows for potential hydrogen bonding interactions, which can influence its solubility in different solvent systems.
Theoretical Framework: The Principles Governing Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.
For a molecule like (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, its solubility in a given organic solvent will be influenced by:
-
Polarity: The polarity of the solvent will play a crucial role. Solvents with polarities similar to the solute are generally more effective.
-
Hydrogen Bonding Capacity: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the dissolution of a solute with hydrogen bonding capabilities.
-
Dielectric Constant: The dielectric constant of the solvent can influence the electrostatic interactions between solute molecules.
Qualitative Solubility Insights
While specific quantitative data for (S)-4-N-Boc-piperazine-2-acetic acid methyl ester is not extensively published, qualitative information from suppliers and data on analogous structures provide valuable initial guidance. It is generally reported to be "soluble in some organic solvents".[3] The closely related carboxylic acid analog, (S)-4-N-Boc-piperazine-2-carboxylic acid, is described as soluble in common organic solvents like dichloromethane.[4] Furthermore, the parent N-Boc-piperazine is known to be soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO.[5] Based on these observations, a range of polar and non-polar aprotic and protic solvents should be considered when determining the solubility profile of the title compound.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Workflow for Thermodynamic Solubility Determination
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology
1. Preparation of Saturated Solutions:
- Accurately weigh an excess amount of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester (e.g., 10-20 mg) into a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.
- To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
- Seal the vials tightly to prevent solvent evaporation.
2. Equilibration:
- Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).
- Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has plateaued.[6]
3. Phase Separation:
- After equilibration, carefully remove the vials and allow any remaining solid to settle.
- To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE). This step must be performed quickly to minimize temperature fluctuations.
4. Sample Analysis (Concentration Determination):
- Accurately dilute a known volume of the clear saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis).
- Quantify the concentration of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7]
- A calibration curve should be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.[8]
5. Calculation of Solubility:
- Calculate the concentration of the undiluted saturated solution based on the dilution factor.
- Express the solubility in appropriate units, such as mg/mL or mol/L.
Data Analysis and Interpretation
The data obtained from the experimental protocol should be tabulated to allow for easy comparison of the solubility of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in different organic solvents.
Table of Expected Solubility Data
| Organic Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) at 25°C |
| Dichloromethane | Halogenated | 3.1 | To be determined |
| Ethyl Acetate | Ester | 4.4 | To be determined |
| Acetone | Ketone | 5.1 | To be determined |
| Isopropanol | Alcohol (Protic) | 3.9 | To be determined |
| Ethanol | Alcohol (Protic) | 4.3 | To be determined |
| Methanol | Alcohol (Protic) | 5.1 | To be determined |
| Acetonitrile | Nitrile | 5.8 | To be determined |
| Dimethylformamide (DMF) | Amide | 6.4 | To be determined |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | To be determined |
| Toluene | Aromatic Hydrocarbon | 2.4 | To be determined |
| Heptane | Aliphatic Hydrocarbon | 0.1 | To be determined |
Note: The solubility values in this table are placeholders and must be determined experimentally.
The results should be analyzed in the context of the solvent properties. For instance, higher solubility in solvents like methanol and ethanol would suggest the importance of hydrogen bonding interactions. Good solubility in dichloromethane and ethyl acetate would indicate that the compound is amenable to dissolution in moderately polar, aprotic environments.
Conclusion and Practical Implications for Drug Development
A thorough understanding of the solubility of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in a range of organic solvents is indispensable for its effective use in pharmaceutical synthesis and development. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable thermodynamic solubility data. This information will directly inform critical decisions in process chemistry, such as the choice of reaction solvents, crystallization conditions, and purification strategies. Furthermore, for formulation scientists, this data is foundational for developing stable and effective drug delivery systems. By investing in a comprehensive characterization of solubility early in the development process, researchers can mitigate risks, optimize processes, and accelerate the journey of a new therapeutic agent from the laboratory to the clinic.
References
- (S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester - Pipzine Chemicals.
- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis - Benchchem.
- (S)-4-N-Boc-Piperazine-2-Carboxylic Acid | High Purity Bulk Supplier China.
-
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester - PubChem. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. Available at: [Link]
-
Thermodynamic Solubility Assay - Evotec. Available at: [Link]
-
Automated assays for thermodynamic (equilibrium) solubility determination - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester Manufacturer China | High Purity CAS 132684-55-4 | COA & MSDS | Pharmaceutical Intermediate Supplier [pipzine-chem.com]
- 4. (S)-4-N-Boc-Piperazine-2-Carboxylic Acid | High Purity Bulk Supplier China | CAS 138884-12-5 | Specifications, Applications, Safety Data [chemheterocycles.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. evotec.com [evotec.com]
- 8. pharmaguru.co [pharmaguru.co]
Technical Monograph: (S)-4-N-Boc-Piperazine-2-Acetic Acid Methyl Ester
Advanced Chiral Scaffolds in Peptidomimetic Drug Design
Executive Summary & Physicochemical Profile
Compound Identity
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a high-value chiral building block (CBB) used extensively in the synthesis of peptidomimetics, particularly integrin inhibitors and GPCR modulators. It serves as a constrained amino acid surrogate, introducing a specific conformational bias that mimics the
Nomenclature Clarification In this monograph, we adhere to the IUPAC numbering where the chiral center bearing the acetic acid side chain is designated as position C2 . Consequently, the distal nitrogen is N4 (protected by Boc), and the proximal nitrogen is N1 (free amine).
Physicochemical Data Table
| Property | Value / Description |
| Chemical Name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester |
| IUPAC Name | tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate |
| CAS Registry Number | 1217810-25-7 |
| Molecular Formula | |
| Molecular Weight | 258.31 g/mol |
| Chirality | (S)-enantiomer |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |
| pKa (Calculated) | ~8.5 (Secondary Amine, N1) |
| Boiling Point (Pred.) | 340–350 °C at 760 mmHg |
| Density (Pred.) | 1.08 ± 0.1 g/cm³ |
Synthetic Architecture: Causality & Protocols
The synthesis of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester requires maintaining strict enantiomeric purity. Two primary routes are prevalent: the Arndt-Eistert Homologation (for high-precision lab scale) and the Aspartic Acid Cyclization (for scale-up).
Route A: Arndt-Eistert Homologation (High Fidelity)
Rationale: This route starts from the commercially available (S)-N1,N4-di-Boc-piperazine-2-carboxylic acid. It is chosen when enantiomeric excess (ee) >99% is critical, as it avoids the racemization risks associated with cyclization at high temperatures.
Protocol:
-
Activation: React (S)-1,4-di-Boc-piperazine-2-carboxylic acid with isobutyl chloroformate and N-methylmorpholine (NMM) at -15°C to form the mixed anhydride.
-
Diazotization: Treat with diazomethane (
) in ether to generate the -diazoketone. -
Wolff Rearrangement: Catalyze with silver benzoate (
) in methanol. The diazoketone undergoes rearrangement to a ketene, which is immediately trapped by methanol to form the methyl ester. -
Selective Deprotection: The resulting product is (S)-1,4-di-Boc-piperazine-2-acetic acid methyl ester. Selective cleavage of the N1-Boc group (sterically less hindered or chemically differentiated if Cbz was used on N1) yields the target. Note: If both are Boc, statistical deprotection is required, which is inefficient. Therefore, the starting material is usually (S)-1-Cbz-4-Boc-piperazine-2-carboxylic acid, allowing hydrogenolytic removal of Cbz to yield the free N1 amine.
Route B: The Aspartic Acid Cyclization (Scale-Up)
Rationale: This route utilizes the "Chiral Pool" (L-Aspartic Acid), making it cost-effective for multi-gram synthesis.
Step-by-Step Methodology:
-
Starting Material: N-Boc-L-Aspartic acid-1-methyl ester.
-
Amide Formation: Coupling with N-(2-bromoethyl)amine (or equivalent masked ethanolamine) using EDC/HOBt.
-
Cyclization: Base-induced intramolecular cyclization (
, MeCN, reflux) displaces the bromide, forming the piperazine ring. -
Refining: The resulting intermediate often requires careful chromatography to separate diastereomers if racemization occurred.
Visualization of Synthetic Logic
Figure 1: Dual synthetic pathways for accessing the chiral piperazine scaffold. The Green path represents the target generation.
Analytical Characterization & Quality Control
To ensure the integrity of this scaffold for drug development, a self-validating analytical suite is required.
Nuclear Magnetic Resonance (NMR)[3]
-
NMR (400 MHz,
): Diagnostic peaks include the Boc tert-butyl singlet at 1.45 ppm (9H) and the methyl ester singlet at 3.68 ppm (3H). The diastereotopic protons of the alpha to the ester appear as a multiplet around 2.4–2.6 ppm. The methine proton at C2 (chiral center) is a critical multiplet at 2.9–3.1 ppm. -
Validation: Integration of the Boc signal vs. the Methyl ester signal must yield a 3:1 ratio. Deviation indicates incomplete protection or hydrolysis.
Mass Spectrometry (LC-MS)[4][5]
-
Ionization: ESI+
-
Expected Mass:
. -
Fragmentations: Loss of Boc group (
Da) yielding is a common signature.
Enantiomeric Purity (Chiral HPLC)
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine.
-
Requirement: ee > 98.0% is standard for pharmaceutical intermediates to prevent diastereomer formation in subsequent coupling steps.
Functional Applications in Drug Discovery[6][7]
This molecule is a "privileged scaffold" in medicinal chemistry, primarily acting as a conformationally constrained mimetic of the amino acid sequence Asp-Gly or Arg-Gly .
Mechanism of Action: Integrin Antagonism
The piperazine ring restricts the flexibility of the backbone, locking pharmacophores into a specific vector orientation required to bind integrin receptors (e.g.,
-
RGD Mimetics: The acetic acid side chain (after hydrolysis) mimics the Aspartic acid (D) of the RGD (Arg-Gly-Asp) sequence.
-
N1 Functionalization: The free amine at N1 allows for the attachment of the Arginine mimetic (e.g., a benzamidine or pyridine group).
-
N4 Functionalization: The Boc group is removed to attach hydrophobic linkers that interact with the auxiliary binding pockets of the receptor.
Signaling Pathway Interaction
Figure 2: Mechanism of piperazine-based antagonists in blocking Integrin-mediated signaling pathways.
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methyl ester is susceptible to hydrolysis under humid conditions.
-
Stability: The Boc group is acid-labile. Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.
-
Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles, lab coat) is mandatory.
References
-
PubChem. (2024).[1] Compound Summary: (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.[1] National Library of Medicine. [Link]
-
Chamakuri, S., et al. (2022).[2] A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419.[2] [Link][3]
-
Pharmaffiliates. (2024). Certificate of Analysis: (S)-4-N-Boc-piperazine-2-acetic Acid Methyl Ester. [Link]
-
Boley, A. J., et al. (2024).[4] Photoredox Catalysis in Piperazine Synthesis. Journal of the American Chemical Society, 146, 31114-31123.[4] [Link]
Sources
- 1. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. Piperazine synthesis [organic-chemistry.org]
Structural Elucidation and Synthetic Utility of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
[1]
Identity & Nomenclature: The Structural Paradox
In the realm of peptidomimetics and heterocyclic chemistry, (S)-4-N-Boc-piperazine-2-acetic acid methyl ester (CAS: 1217810-25-7) serves as a critical chiral scaffold. However, its nomenclature often creates confusion due to the conflicting prioritization rules between common laboratory usage and strict IUPAC systematic naming.
The Numbering Shift
Common nomenclature prioritizes the "free" amine as position 1 to emphasize the reactive site for subsequent coupling.[1] In contrast, IUPAC rules prioritize the carbamate (Boc-protected nitrogen) as the principal functional group, forcing it to position 1.[1] This results in a "positional shift" of the acetic acid side chain from C2 to C3.[1]
Table 1: Nomenclature Mapping
| Naming Convention | Name | Rationale |
| Common / Commercial | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | Prioritizes the free amine ( |
| IUPAC (Systematic) | tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate** | Prioritizes the carboxylate ( |
| Alternative Systematic | Methyl 2-[(2S)-4-(tert-butoxycarbonyl)piperazin-2-yl]acetate | Treats the ester as the parent structure and the piperazine as the substituent. |
Structural Visualization
The following diagram illustrates the numbering shift that occurs between the common and systematic views.
Figure 1: Divergence in numbering based on functional group priority. The IUPAC name (Red) is required for regulatory documentation, while the Common name (Blue) is standard in synthetic planning.[1]
Synthetic Pathways: The Arndt-Eistert Homologation
The synthesis of the acetic acid derivative (-CH₂COOMe) from the more readily available carboxylic acid (-COOH) precursor requires a one-carbon homologation.[1] The Arndt-Eistert synthesis is the gold standard for this transformation, maintaining the stereochemical integrity of the (S)-chiral center.[1]
Protocol Design: Causality & Control
Direct alkylation of the piperazine ring at C2 is stereochemically difficult and prone to racemization.[1] Therefore, starting from the chiral pool—specifically (S)-4-N-Boc-piperazine-2-carboxylic acid (CAS: 128019-59-0)—is the most reliable strategy. The mechanism proceeds through a diazoketone intermediate, which undergoes Wolff rearrangement.[1]
Step-by-Step Methodology
Precursors:
-
Starting Material: (S)-4-N-Boc-piperazine-2-carboxylic acid.[2][3]
-
Activator: Isobutyl chloroformate.[1]
-
Reagent: Diazomethane (generated in situ or supplied as solution).[1]
-
Catalyst: Silver benzoate (AgBz) or Silver oxide (Ag₂O).[1]
Workflow:
-
Activation (Mixed Anhydride Formation):
-
Dissolve the starting acid (1.0 eq) in anhydrous THF at -15°C.
-
Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq).[1]
-
Mechanism:[1][4] Formation of the mixed anhydride activates the carbonyl carbon for nucleophilic attack.[1]
-
Checkpoint: White precipitate (N-methylmorpholine hydrochloride) confirms reaction progress.[1]
-
-
Diazoketone Formation:
-
Filter the mixture (under inert atmosphere) to remove salts.
-
Add the filtrate to a solution of diazomethane in ether (excess, ~2.5 eq) at 0°C.
-
Safety: Use blast shields and dedicated glassware; diazomethane is explosive and toxic.[1]
-
Result: Formation of the
-diazo ketone.
-
-
Wolff Rearrangement (The Homologation):
-
Dissolve the crude diazoketone in anhydrous Methanol.
-
Add catalytic Silver Benzoate (0.1 eq) dissolved in triethylamine.[1]
-
Reaction: The release of
gas generates a ketene intermediate, which is immediately trapped by methanol to form the methyl ester.[1] -
Stereochemistry: The rearrangement occurs with retention of configuration at the migrating chiral center.[1]
-
Figure 2: The Arndt-Eistert homologation pathway. The critical step is the Wolff rearrangement, which extends the carbon chain while preserving the (S)-stereocenter.[1]
Analytical Characterization (Self-Validating Metrics)
To ensure the synthesized material meets the stringent requirements for drug development (e.g., as a PNA monomer or peptidomimetic), the following analytical profile must be verified.
Table 2: Quality Control Specifications
| Technique | Expected Signal / Metric | Diagnostic Value |
| 1H NMR (400 MHz, CDCl3) | The presence of the singlet at 3.68 ppm confirms the methyl ester formation.[1] The methylene doublet/multiplet at 2.4 ppm confirms the chain extension (acetic vs carboxylic).[1] | |
| Chiral HPLC | Column: Chiralpak IA/IC; Mobile Phase: Hexane/IPA.[1] | e.e. > 98% . The Arndt-Eistert reaction preserves chirality, but base-catalyzed epimerization can occur during workup. |
| Mass Spectrometry (ESI) | Confirms molecular weight ( |
Applications in Drug Discovery[2][7][8][9][10]
The (S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a "privileged scaffold" due to its ability to impose conformational constraints on peptide backbones.
-
Peptide Nucleic Acids (PNA): The 2-acetic acid side chain allows for the attachment of nucleobases or linker units, while the piperazine ring provides a rigid, charged backbone that improves cellular uptake compared to traditional acyclic PNA.[1]
-
Integrin Inhibitors: Piperazine-acetic acid derivatives mimic the RGD (Arg-Gly-Asp) turn sequence, acting as potent antagonists for
integrins, which are targets in cancer metastasis and thrombosis.[1] -
HIV Protease Inhibitors: The scaffold serves as a core unit in the synthesis of Indinavir analogs, where the secondary amine (N1) is coupled to a hydroxyethylamine isostere.[1]
References
-
PubChem. (2024).[1][2] tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.[2][5] National Library of Medicine.[1] [Link][1]
-
Chaudhari, S., et al. (2022).[1] A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419.[1] [Link]
-
Ye, X., et al. (2010).[1] Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters. Journal of Organic Chemistry. [Link]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CN1393442A - Process for synthesizing L-N-protective group-azacyclobutane-2-carboxylic acid - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Note: Coupling Strategies for (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
Executive Summary & Strategic Importance
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester (CAS: 1150618-23-9) is a high-value chiral building block used extensively in the synthesis of peptidomimetics, GPCR ligands, and kinase inhibitors.[1] Its structural uniqueness lies in the C2-positioned acetic acid side chain , which provides a handle for extending carbon skeletons while maintaining a rigid piperazine core.
However, this scaffold presents specific synthetic challenges:
-
Steric Hindrance: The C2-side chain creates steric bulk around the N1-secondary amine, often rendering standard coupling conditions (e.g., EDC/HOBt) sluggish.
-
Stereochemical Integrity: While the chiral center is
to the ester carbonyl (reducing -proton acidity compared to amino acids), harsh basic hydrolysis or high-temperature couplings can still induce racemization via transient enolization or retro-Michael pathways.[1]
This guide details three validated protocols designed to maximize yield while preserving the (S)-configuration.
Reactivity Map & Workflow
The following decision tree illustrates the primary functionalization pathways. The N4-Boc group serves as an orthogonal protector, directing reactivity to the N1 amine or the C2 ester.
Figure 1: Orthogonal functionalization pathways for the piperazine scaffold.
Protocol 1: N1-Amide Coupling (Sterically Demanding)
Context: The secondary amine at N1 is nucleophilic but sterically crowded by the adjacent C2-acetic ester side chain. Standard carbodiimide couplings (EDC/DCC) frequently result in incomplete conversion or require prolonged reaction times, increasing the risk of side reactions.
Recommended Strategy: Use HATU or T3P® (Propylphosphonic anhydride) .[1] HATU provides rapid activation, overcoming the steric barrier. T3P is an excellent alternative if epimerization is observed, as it operates under milder conditions and buffers the reaction pH.
Materials
| Component | Equiv. | Role |
| Scaffold | 1.0 | Nucleophile |
| Carboxylic Acid (R-COOH) | 1.1 - 1.2 | Electrophile |
| HATU | 1.2 | Coupling Agent |
| DIPEA (Hünig's Base) | 2.5 - 3.0 | Base |
| DMF (Anhydrous) | 0.1 M | Solvent |
Step-by-Step Procedure
-
Activation: In a flame-dried flask under nitrogen, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.5 equiv) dropwise. Stir at 0°C for 10 minutes to form the activated ester (O-At ester).[1]
-
Coupling: Add the (S)-4-N-Boc-piperazine-2-acetic acid methyl ester (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.0–1.5 equiv).
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
Sat. NaHCO₃ (2x) – Removes unreacted acid/HOBt byproduct.[1]
-
Water (1x)
-
Brine (1x)
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Critical Note: If the carboxylic acid partner is chiral, use T3P (50% in EtOAc) with Pyridine as the base at 0°C to minimize racemization of the incoming acid.
Protocol 2: Nucleophilic Aromatic Substitution (S_NAr)
Context: Attaching heteroaryl groups (e.g., pyridines, pyrimidines) to N1 is common in kinase inhibitor synthesis.
Mechanism: The N1 amine attacks an electron-deficient aryl halide.[1] The C2-side chain does not significantly inhibit this reaction electronically, but steric bulk can slow down the approach angle.
Materials
| Component | Equiv. | Role |
| Scaffold | 1.0 | Nucleophile |
| Aryl Halide (Ar-X) | 1.1 | Electrophile (X=F, Cl) |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base |
| DMSO or NMP | 0.2 M | Solvent |
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the Scaffold (1.0 equiv), Aryl Halide (1.1 equiv), and finely ground K₂CO₃ (2.5 equiv).
-
Solvent: Add DMSO (anhydrous).
-
Thermal Cycle: Heat to 80°C – 100°C for 4–16 hours.
-
Optimization: If the aryl halide is unreactive (e.g., unactivated chloride), switch to Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100°C).
-
-
Workup: Pour the reaction mixture into ice-water. Extract with EtOAc (3x).[1][3]
-
Note: DMSO is difficult to remove.[1] Wash the organic layer thoroughly with water (3x) to remove residual DMSO.
-
-
Purification: Silica gel chromatography.
Protocol 3: Regioselective Ester Hydrolysis
Context: Hydrolyzing the methyl ester to the free acid allows for coupling to amines (C-terminal extension).
Risk: The stereocenter at C2 is susceptible to racemization under strong basic conditions, especially if the reaction is heated. Lithium Hydroxide (LiOH) is preferred over NaOH/KOH because the lithium cation acts as a weak Lewis acid, coordinating the carbonyl and allowing hydrolysis at lower temperatures/concentrations.
Materials
| Component | Equiv. | Role |
| Scaffold (or N1-substituted derivative) | 1.0 | Substrate |
| LiOH[1]·H₂O | 2.0 | Base |
| THF / Water | 3:1 Ratio | Solvent System |
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in THF. Cool to 0°C.[1][2][4]
-
Hydrolysis: Add a solution of LiOH·H₂O (2.0 equiv) in water dropwise.[1] The final solvent ratio should be THF:Water (3:1).
-
Why 3:1? High organic content ensures the lipophilic Boc-protected scaffold remains in solution, while water activates the hydroxide.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (disappearance of ester spot).[1]
-
Warning:Do not heat. If reaction is slow, add MeOH (10% volume) to increase solubility, but maintain RT.
-
-
Quench: Carefully acidify to pH 4–5 using 1M HCl or Citric Acid solution.
-
Caution: Do not drop below pH 3 to avoid Boc-deprotection.[1]
-
-
Extraction: Extract with EtOAc or DCM. Dry over Na₂SO₄ and concentrate.
-
Usage: The crude acid is usually pure enough for the next coupling step.
Troubleshooting & Optimization Logic
Use this logic flow to troubleshoot low yields or purity issues.
Figure 2: Troubleshooting decision matrix for common synthetic issues.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1]
-
PubChem Compound Summary. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.[1] National Center for Biotechnology Information.[1]
Sources
Application Note: Strategic Amide Coupling of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
Abstract & Chemical Context
This guide details the protocols for forming amide bonds at the N1 position of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester (CAS: 1217810-25-7). This scaffold is a privileged intermediate in the synthesis of peptidomimetics, GPCR ligands, and protease inhibitors.
The Synthetic Challenge
While the N4-position is protected (Boc) and the C2-side chain is masked (Methyl Ester), the N1-secondary amine presents specific challenges:
-
Steric Hindrance: The acetic acid side chain at C2 creates steric bulk adjacent to the nucleophilic N1 center, reducing reaction rates compared to unsubstituted piperazines.
-
Chiral Integrity: Although the C2 stereocenter is not the
-carbon of the reacting carbonyl (it is part of the amine), harsh conditions or excessive base can lead to epimerization via reversible deprotonation or ring strain effects during the transition state. -
Rotameric Complexity: The resulting tertiary amide often exhibits restricted rotation, complicating NMR analysis (appearing as "impurities" at room temperature).
Reagent Selection Matrix
Select the protocol based on your project stage and substrate complexity.
| Feature | Protocol A: HATU (Discovery) | Protocol B: T3P (Process/Scale) | Protocol C: Acid Chloride (Hindered) |
| Primary Utility | High-throughput, difficult acids | Scalable, Green Chemistry, Low Epimerization | Very hindered acids, low cost |
| Coupling Agent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | T3P (Propylphosphonic Anhydride) | Oxalyl Chloride / Thionyl Chloride |
| Base | DIPEA (Hünig's Base) | Pyridine or NMM (N-Methylmorpholine) | TEA or DIPEA |
| Solvent | DMF, DMAc | EtOAc, Me-THF, DCM | DCM, THF |
| Workup | Dilution/Extraction (Emulsion risk) | Aqueous Wash (Water soluble by-products) | Aqueous Wash |
| Atom Economy | Low (High MW by-products) | High | High |
Experimental Protocols
Protocol A: High-Yield HATU Coupling (Discovery Scale)
Best for: Small scale (<100 mg), expensive acids, or when yield is paramount.
Materials:
-
Amine: (S)-4-N-Boc-piperazine-2-acetic acid methyl ester (1.0 equiv)
-
Carboxylic Acid (R-COOH): 1.1 – 1.2 equiv
-
HATU: 1.2 equiv
-
DIPEA: 3.0 equiv
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.5 equiv) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. The solution often turns yellow/orange.
-
Coupling: Add the Piperazine Amine (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for [M+H]+ of product; disappearance of Amine m/z ~259).
-
Quench: Dilute with EtOAc (10x volume). Wash sequentially with:
-
Sat. NaHCO₃ (2x) – Removes unreacted acid/HATU byproducts.
-
Water (1x)
-
Brine (1x)
-
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
Expert Insight: If the reaction is sluggish, add HOAt (0.5 equiv) as an additive. Avoid heating with HATU to prevent epimerization.
Protocol B: T3P "Green" Coupling (Process Scale)
Best for: Scale-up (>1g), preventing epimerization, and simple workup.
Materials:
-
Amine: (S)-4-N-Boc-piperazine-2-acetic acid methyl ester (1.0 equiv)[1]
-
Carboxylic Acid: 1.1 equiv
-
T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv
-
Base: Pyridine (3.0 equiv) or NMM (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (0.2 – 0.5 M)
Step-by-Step Procedure:
-
Charge: To a reactor/flask, add Carboxylic Acid , Piperazine Amine , and Solvent (EtOAc).
-
Cooling: Cool the mixture to 0 °C (ice bath).
-
Base: Add Pyridine (3.0 equiv). Stir for 5 minutes.
-
Reagent Addition: Add T3P solution dropwise over 10 minutes.
-
Note: T3P addition is exothermic; control temp < 5 °C.
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Self-Validating Workup:
-
Add water (equal volume). Stir vigorously for 15 mins.
-
Separate phases. The T3P by-products are water-soluble phosphates.
-
Wash organic layer with 0.5 M Citric Acid (removes Pyridine/unreacted amine).
-
Wash with Sat. NaHCO₃ (removes unreacted acid).
-
-
Isolation: Concentrate organic layer. Often yields clean product without chromatography.
Analytical Validation & Troubleshooting
Visualizing the Workflow
The following diagram illustrates the logical flow for executing and validating the reaction.
Caption: Operational workflow for amide coupling, highlighting reagent selection and NMR validation logic.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric clash between C2-sidechain and Acid. | Switch to Protocol C (Acid Chloride) or increase T3P to 3.0 equiv and heat to 40°C. |
| Racemization (ee% drop) | Over-activation or excessive base. | Switch to T3P/Pyridine (Protocol B). Maintain T < 0°C during addition. |
| NMR "Impurities" | Amide Rotamers (Restricted N-C bond rotation). | Do not discard. Run NMR in DMSO-d6 at 80°C. If peaks coalesce, it is pure. |
| Emulsion during Workup | Amphiphilic nature of piperazine amides. | Use DCM instead of EtOAc for extraction. Add minimal MeOH to break emulsion. |
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][4][5] Tetrahedron. [Link]
-
PubChem. (2023). "(S)-4-N-Boc-piperazine-2-acetic acid methyl ester Compound Summary." National Library of Medicine. [Link]
Sources
- 1. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. growingscience.com [growingscience.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. youtube.com [youtube.com]
Synthesis of Piperazine-Containing Drugs Approved by the FDA: Application Notes and Protocols
Introduction: The Privileged Status of the Piperazine Scaffold in Modern Medicine
The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is one of the most versatile and frequently utilized scaffolds in modern medicinal chemistry.[1][2] Its widespread presence in FDA-approved drugs is a testament to its unique combination of desirable physicochemical and structural properties.[2][3][4] Termed a "privileged scaffold," the piperazine moiety offers a synthetically tractable framework that medicinal chemists leverage to optimize a molecule's pharmacokinetic and pharmacodynamic profile.[1][3]
The two nitrogen atoms provide a unique advantage, acting as versatile synthetic handles for functionalization. This allows for the precise tuning of properties such as basicity (pKa), aqueous solubility, and lipophilicity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][5] Furthermore, the piperazine ring's ability to exist in chair and boat conformations allows it to orient substituents in specific three-dimensional arrangements, facilitating high-affinity interactions with biological targets like enzyme active sites and receptor pockets.[1]
This technical guide provides an in-depth exploration of the key synthetic strategies used to construct and functionalize the piperazine core. We will then transition from general principles to specific, field-proven protocols through detailed case studies on the synthesis of prominent FDA-approved drugs, including the anticancer agent Imatinib, the antihistamine Cetirizine, and the PARP inhibitor Olaparib.
Chapter 1: Fundamental Synthetic Strategies for Piperazine Derivatives
The vast majority of piperazine-containing drugs feature substituents on one or both of the ring's nitrogen atoms. Therefore, mastering the methods of N-functionalization is paramount for any researcher in this field.
Key Methodologies for N-Functionalization
The choice of synthetic strategy depends on the desired substitution pattern (mono- vs. di-substituted, symmetric vs. unsymmetric) and the nature of the substituent to be introduced (alkyl, aryl, acyl).
N-Alkylation
Direct nucleophilic substitution (SN2 reaction) of an alkyl halide with piperazine is a fundamental approach. The primary challenge is controlling selectivity, as the initial mono-alkylated product can react further to yield the di-alkylated species. To favor mono-substitution, a large excess of piperazine is typically used, leveraging stoichiometry to ensure the alkylating agent is more likely to encounter an unreacted piperazine molecule.[6]
Reductive Amination
Reductive amination is a powerful and widely used method for forming N-alkyl bonds, especially for installing aryl-alkyl or heteroaryl-alkyl groups.[1][7] The process involves the condensation of piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[1] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (H₂/Pd-C).[1][7] This method is often preferred for its mild conditions and broad substrate scope.
N-Arylation
The formation of a bond between a piperazine nitrogen and an aromatic ring is a crucial transformation in the synthesis of many drugs. Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the gold standard for this purpose.[2][7][8] This reaction allows for the efficient coupling of piperazines with aryl halides or triflates under relatively mild conditions, offering excellent functional group tolerance.
Strategies for Unsymmetrical N,N'-Disubstitution
Synthesizing piperazines with different substituents on each nitrogen (N-R₁ and N-R₂) requires a more controlled, multi-step approach due to the similar reactivity of the two nitrogen atoms.[1] The most reliable strategy involves a protection-functionalization-deprotection-functionalization sequence. One nitrogen is first protected with a removable group, such as a tert-butoxycarbonyl (Boc) group. The unprotected nitrogen is then functionalized, followed by the removal of the protecting group under acidic conditions (e.g., with TFA). The newly freed nitrogen can then be reacted with a second, different electrophile to yield the unsymmetrically disubstituted product.[1]
Chapter 2: Case Studies: Synthesis of FDA-Approved Piperazine Drugs
The following sections provide detailed retrosynthetic analyses and step-by-step protocols for the synthesis of three major drugs, illustrating the practical application of the principles discussed above.
Case Study 1: Imatinib (Gleevec®)
Imatinib is a cornerstone in targeted cancer therapy, specifically as a tyrosine kinase inhibitor for treating chronic myeloid leukemia (CML).[9][10] Its synthesis prominently features the introduction of an N-methylpiperazine moiety in a late-stage coupling step.
Retrosynthetic Analysis of Imatinib
The most common disconnection for Imatinib involves breaking the central amide bond, leading back to a pyrimidine amine core and a benzoic acid derivative containing the N-methylpiperazine group.
Protocol: Final Amide Coupling Step for Imatinib Synthesis
This protocol describes the direct coupling of the two key intermediates to form the final active pharmaceutical ingredient (API).[11]
Materials:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine (1.0 eq)
-
4-((4-methylpiperazin-1-yl)methyl)benzoic acid (1.1 eq)
-
Carboxylic acid coupling reagent (e.g., EDC, HATU) (1.2 eq)
-
Organic base (e.g., DIPEA, triethylamine) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
To a stirred solution of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid in the anhydrous solvent, add the coupling reagent and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine to the reaction mixture, followed by the organic base.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
The product, Imatinib free base, will often precipitate from the aqueous mixture. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Imatinib as a solid.
Scientist's Note: The choice of coupling reagent is critical for achieving high yield and minimizing side reactions. Reagents like HATU are highly efficient but more expensive, while carbodiimides like EDC are cost-effective for larger-scale synthesis. The base is required to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.
Case Study 2: Cetirizine (Zyrtec®)
Cetirizine is a widely used second-generation antihistamine for the treatment of allergies.[12] A common and efficient synthesis involves the N-alkylation of a pre-formed piperazine derivative with an acetic acid side chain.
Retrosynthetic Analysis of Cetirizine
The key disconnection is at the N-alkyl bond, breaking the molecule into a substituted piperazine and a chloroethoxyacetic acid derivative.
Protocol: Synthesis of Cetirizine via N-Alkylation
This protocol details the alkylation of the piperazine core followed by hydrolysis to yield Cetirizine.[13]
Materials:
-
1-[(4-chlorophenyl)(phenyl)methyl]piperazine (1.0 eq)
-
Methyl 2-(2-chloroethoxy)acetate (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Xylene
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Alkylation: In a round-bottom flask, combine 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, methyl 2-(2-chloroethoxy)acetate, and sodium carbonate in xylene.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
-
Saponification: Dissolve the crude ester in absolute ethanol and add a solution of potassium hydroxide.
-
Heat the mixture to reflux for 2-4 hours to saponify the ester.
-
Cool the reaction, and concentrate under reduced pressure to remove the ethanol.
-
Acidification & Extraction: Dissolve the residue in water and acidify with aqueous HCl to a pH of ~4.5.[14]
-
The product, Cetirizine, will precipitate. Extract the product into a suitable organic solvent like dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to yield Cetirizine. Further purification can be achieved by recrystallization.[14]
Case Study 3: Olaparib (Lynparza®)
Olaparib is a first-in-class PARP (poly(ADP-ribose) polymerase) inhibitor used for the treatment of certain types of cancer, particularly those with BRCA mutations.[15][16] Its synthesis involves the formation of a key phthalazinone intermediate, followed by coupling to the functionalized piperazine side chain.
Retrosynthetic Analysis of Olaparib
The synthesis can be disconnected at the final amide bond formation, linking the piperazine nitrogen to the cyclopropyl group, and at the amide bond connecting the piperazine to the fluorobenzoyl moiety.
Protocol: Key Coupling and Final Acylation for Olaparib
This protocol outlines the final steps of a modern, scalable synthesis of Olaparib.[16]
Materials:
-
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Key Intermediate) (1.0 eq)
-
N-Boc-piperazine (1.1 eq)
-
Condensation agent (e.g., HBTU) (1.2 eq)
-
Organic base (e.g., DIPEA) (2.0 eq)
-
Anhydrous DMF
-
Hydrochloric acid (in dioxane or isopropanol)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Amide Coupling: Dissolve the key benzoic acid intermediate in anhydrous DMF. Add HBTU, DIPEA, and N-Boc-piperazine.
-
Stir the reaction at room temperature for 4-6 hours until completion (monitored by LC-MS).
-
Work up the reaction by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate). Dry and concentrate to get the Boc-protected intermediate.
-
Boc Deprotection: Dissolve the intermediate in a suitable solvent like DCM or isopropanol. Add a solution of HCl (e.g., 4M in dioxane) and stir at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure to obtain the piperazine hydrochloride salt.
-
Final Acylation: Suspend the hydrochloride salt in DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of cyclopropanecarbonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to afford Olaparib.[17]
Scientist's Note: Recent synthetic efforts have focused on developing more eco-friendly and scalable routes. Some newer methods generate the phthalazinone ring in a one-pot procedure and may use alternative coupling strategies to improve overall yield and reduce waste.[15][17]
Chapter 3: Data Summary & Comparison
The following table summarizes the key synthetic features of the discussed FDA-approved drugs.
| Drug Name | Therapeutic Class | Core Piperazine Reaction | Key Starting Materials |
| Imatinib | Anticancer (Kinase Inhibitor) | Amide Bond Formation | N-methylpiperazine, Substituted pyrimidine amine |
| Cetirizine | Antihistamine | N-Alkylation (SN2) | Substituted piperazine, Chloroethoxyacetic acid derivative |
| Olaparib | Anticancer (PARP Inhibitor) | Amide Bond Formation / Acylation | N-Boc-piperazine, Cyclopropanecarbonyl chloride |
Conclusion
The piperazine scaffold is undeniably a cornerstone of modern drug discovery, valued for its synthetic versatility and positive impact on the pharmacokinetic properties of molecules.[1][3][18] The fundamental reactions of N-alkylation, reductive amination, N-arylation, and acylation form the essential toolkit for medicinal chemists working with this heterocycle. As demonstrated by the syntheses of Imatinib, Cetirizine, and Olaparib, these core reactions are strategically applied, often in late-stage functionalization, to install the piperazine moiety and fine-tune the final molecule for optimal therapeutic effect. Future advancements will likely focus on more efficient and selective methods, such as direct C-H functionalization of the piperazine ring, to unlock even greater structural diversity and develop the next generation of piperazine-containing therapeutics.[4]
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
- Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy.
- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing).
- Syntheses and transformations of piperazinone rings. A review.
- The Significance of Piperazine Derivatives in Modern Drug Discovery. Benchchem.
- An In-depth Technical Guide to the Synthesis and Characterization of Im
- Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review.
- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing). doi:10.1039/D3GC02617E.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthesis of piperazines. Organic Chemistry Portal.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed.
- The medicinal chemistry of piperazines: A review. PubMed.
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.
- A Tale of Two Rings: Piperazine and Piperidine Deriv
- US7550591B2 - Imatinib production process.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Cetirizine synthesis. ChemicalBook.
- A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
- Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine.
- US8609842B2 - Method for synthesizing Imatinib.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Cetirizine. Wikipedia.
- A Comparative Guide to Alkylating Agents for Piperazine Substitution. Benchchem.
- Intramolecular reductive amination for the preparation of piperazines.⁷¹.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US7550591B2 - Imatinib production process - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Cetirizine - Wikipedia [en.wikipedia.org]
- 14. Cetirizine synthesis - chemicalbook [chemicalbook.com]
- 15. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
side reactions in the synthesis of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
This is a technical support guide designed for the synthesis and handling of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester . The content is structured to address the critical "pain points" of this specific scaffold: regioselectivity during protection, stereochemical integrity, and stability of the free-base intermediate.
Topic: Troubleshooting Side Reactions & Synthetic Anomalies Document ID: TS-PIP-BOC-004 Last Updated: 2025-06-15
Executive Summary & Molecule Profile
Target Molecule: (S)-4-N-Boc-piperazine-2-acetic acid methyl ester Chemical Challenges:
-
Regioselectivity: Distinguishing between
(hindered, adjacent to chiral center) and (distal, less hindered) during Boc protection. -
Stereochemical Erosion: The
chiral center is susceptible to racemization under strong basic conditions or during high-temperature workups. -
Oligomerization: The free amine (
) and the ester moiety coexist, creating a risk of intermolecular aminolysis (polymerization) in the concentrated free-base form.
Critical Troubleshooting Guides (Q&A)
Category A: Regioselectivity Issues (The "Wrong Isomer" Problem)
User Query: I am attempting to install the Boc group on the piperazine-2-acetic acid methyl ester core, but I am getting a mixture of N1-Boc, N4-Boc, and Bis-Boc products. How do I favor the N4-Boc target?
Technical Insight:
The reactivity difference between
Diagnostic Protocol:
-
Symptom: LCMS shows three peaks with M+100 (Boc) and M+200 (Bis-Boc) mass shifts.
-
Root Cause:
-
Stoichiometry:
equivalents of were used.[1] -
pH Drift: Reaction pH exceeded 10.0, increasing the nucleophilicity of both amines indiscriminately.
-
Temperature: Reaction performed >0°C.
-
Corrective Action (The "Cold & Controlled" Method):
-
Substrate: Start with the dihydrochloride salt of piperazine-2-acetic acid methyl ester.
-
Solvent: Use DCM/Water biphasic system or Methanol.
-
Base Control: Use a weak inorganic base (
or ) rather than TEA/DIPEA. Maintain pH ~8.5. -
Addition: Dissolve
eq. of in DCM and add it dropwise over 1 hour at 0°C . -
Logic: The
amine is sterically accessible and will react fastest. Limiting the reagent prevents the "sluggish" from reacting.
Data Table: Selectivity vs. Conditions
| Condition | Base | Temp | N4-Boc (Target) | N1-Boc (Impurity) | Bis-Boc (Impurity) |
| Optimized | 0°C | 88% | 4% | <2% | |
| Aggressive | 25°C | 60% | 15% | 25% | |
| Uncontrolled | 25°C | 45% | 20% | 35% |
Category B: The "Crash Out" (Intermolecular Aminolysis)
User Query: After working up the free base of the target, my oil solidified into an insoluble white mass overnight. NMR shows broad peaks.
Technical Insight:
You have likely triggered intermolecular aminolysis . The free secondary amine (
Mechanism:
Prevention Strategy:
-
Avoid Storage: Never store the compound as a free base neat oil.
-
Salt Formation: Immediately convert the product to the Oxalate or Hydrochloride salt for storage.
-
Dilution: If the free base is required for the next step, keep it in solution (e.g., DCM or Toluene) at concentrations <0.1 M and use immediately.
Category C: Stereochemical Integrity (Racemization)
User Query: My starting material was 99% ee (S)-isomer. The final product is only 85% ee. Where did I lose the chirality?
Technical Insight:
Racemization at the
Risk Factors:
-
Strong Bases: Use of NaH, LDA, or excess alkoxides.
-
High Heat: Refluxing in high-boiling solvents (DMF/DMSO).
-
Aldehyde Intermediates: If synthesizing via reductive amination (e.g., from phenylglycinal derivatives), the intermediate imine is highly prone to racemization [1].
Troubleshooting Flowchart: If ee% drops:
-
Check the workup pH. Was the aqueous phase pH > 11?
Yes: Racemization via enolate. -
Did you use a Lewis Acid (e.g.,
) during synthesis? Yes: Some Lewis acids catalyze epimerization [2]. -
Is the N1 protected?
No: Free amines adjacent to chiral centers are more labile than carbamates.
Visualizing the Pathways
The following diagram illustrates the kinetic competition between the desired N4-protection and the side reactions (Bis-protection and Oligomerization).
Caption: Kinetic competition pathway. N4-acylation is favored by low temperature and steric control. Bis-acylation and oligomerization are downstream risks of poor stoichiometry or storage.
Standard Operating Procedure (SOP) for Regioselective Protection
To minimize the side reactions described above, follow this validated protocol.
Reagents:
-
(S)-Piperazine-2-acetic acid methyl ester dihydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (0.95 eq) -
Sodium Bicarbonate (
) (3.0 eq) -
Solvent: DCM / Water (1:1 v/v)
Step-by-Step:
-
Dissolution: Suspend the dihydrochloride salt in water (5 vol). Add DCM (5 vol).
-
Neutralization: Add
solid slowly with vigorous stirring. The system will bubble ( ). Ensure internal temp . -
Cooling: Cool the biphasic mixture to 0–5°C .
-
Addition: Dissolve
in minimal DCM. Add dropwise over 60 minutes . Crucial: Slow addition keeps the local concentration of reagent low, favoring the more reactive N4 amine. -
Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.[2]
-
Checkpoint: If starting material remains, do NOT add more Boc immediately. Wait 1 more hour. Over-addition leads to Bis-Boc.
-
-
Workup: Separate phases. Wash organic layer with Brine.[2]
-
Stabilization: Dry over
. If not using immediately, add 1.0 eq of oxalic acid in MeOH to precipitate the stable oxalate salt. Do not concentrate to dryness as a free base.
References
-
Chamakuri, S., et al. (2022).[3] "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules, 27(11), 3419.[3] (Discusses racemization issues during piperazine synthesis). Link
-
Bhimireddy, E., & Corey, E. J. (2018). "Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production." Journal of Organic Chemistry, 83(12), 6541-6555. Link
-
BenchChem Technical Guide. (2025). "A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis." (General handling of Boc-piperazines). Link
-
Patent CN108033931B. (2020). "Synthesis method of N-Boc piperazine." (Describes industrial methods for mono-protection and purification). Link
Sources
- 1. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]
Technical Support Center: Purification of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
[1]
Ticket ID: PUR-BOC-PIP-001 Subject: Troubleshooting Column Chromatography for Secondary Amine Intermediates Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
You are attempting to purify (S)-4-N-Boc-piperazine-2-acetic acid methyl ester (CAS: 1217810-25-7).[1] This molecule presents a classic "dual-personality" challenge in chromatography:
-
The Basic Amine (N1): The secondary amine at position 1 is basic and capable of hydrogen bonding with acidic silanols on silica gel, leading to severe tailing and yield loss.
-
The Labile Groups: The tert-butoxycarbonyl (Boc) group is acid-sensitive, and the methyl ester is susceptible to hydrolysis under strong basic aqueous conditions.
This guide provides a self-validating workflow to purify this compound without degradation or racemization.
Module 1: Method Development & Solvent Selection
The Core Issue: Silanol Interactions
Standard silica gel (
Symptoms:
-
Streaking/Tailing: The spot on TLC stretches from the baseline to the solvent front.
-
Broad Peaks: In the column, the compound elutes over many fractions, diluting the product.
-
Irreversible Adsorption: Significant mass balance loss (product stays on the silica).
The Solution: Mobile Phase Modifiers
You must "mask" the silanols using a volatile base.
Recommended Solvent Systems:
| Polarity Requirement | Base Solvent System | Modifier (Essential) | Application Notes |
| Moderate Polarity (Preferred) | Hexane / Ethyl Acetate | 1% Triethylamine (TEA) | Best for initial attempts.[1] Start with 10% EtOAc and gradient up to 100%. |
| High Polarity | DCM / Methanol | 1% TEA or 1% | Use if the compound sticks to the baseline in pure EtOAc. Caution: High MeOH concentrations can dissolve silica slightly.[1] |
Critical Alert: Do not use Acetone. While rare in columns, acetone can react with amines to form enamines/imines, complicating the spectrum.
Module 2: Visualization (The "Invisible" Spot)
This molecule lacks a strong UV chromophore (like a benzene or pyridine ring).[1] The Boc carbonyl and ester carbonyl have weak absorbance around 210–220 nm, which is often obscured by solvent cutoffs (especially EtOAc).
Troubleshooting Visualization:
-
UV 254 nm: Likely invisible or very faint.[1]
-
Ninhydrin Stain (Primary Choice): The free secondary amine (N1) will react with Ninhydrin to produce a distinct red/brown spot (unlike primary amines which turn purple/blue).[1]
-
Iodine Chamber: Universal stain.[1][2] Will show brown spots for the Boc group and alkyl chains.
-
KMnO4: Will stain the oxidizable amine, appearing yellow on a purple background.[2]
Module 3: Step-by-Step Purification Protocol
Phase 1: Column Pre-Treatment (The "Neutralization" Step)
Why: Simply adding TEA to the eluent is sometimes insufficient for strictly chiral, acid-sensitive amines. Pre-treating the silica ensures the entire stationary phase is basic before your sample touches it.
-
Slurry Preparation: Suspend your silica gel in your starting mobile phase (e.g., Hexane/EtOAc 9:1) containing 1-2% Triethylamine .[1]
-
Packing: Pour the slurry into the column.
-
Flush: Flush with 2-3 column volumes of the same solvent. This saturates the active silanol sites with TEA.
Phase 2: Sample Loading
-
Method: Dry Loading is superior for this compound.[1]
-
Reasoning: Liquid loading with DCM can cause "fingering" or band broadening if the solvent strength is too high compared to the mobile phase.
Phase 3: Elution & Fraction Collection
-
Gradient: Start with 10% EtOAc/Hexane (+1% TEA). Increase polarity gradually (e.g., 20%, 30%, 50% EtOAc).
-
Monitoring: Spot every 3rd fraction on a TLC plate. Visualize with Ninhydrin.
-
Post-Run: Combine pure fractions. Rotary evaporate immediately. [1]
Module 4: Troubleshooting Logic (Decision Tree)
The following diagram illustrates the logical flow for troubleshooting separation issues during the run.
Figure 1: Decision matrix for optimizing solvent systems and visualization for N-Boc-piperazine derivatives.
Frequently Asked Questions (FAQ)
Q1: Can I use Dichloromethane (DCM) and Methanol without TEA?
A: It is risky.[1] While MeOH is polar and can suppress some silanol activity, the secondary amine will likely still interact with the silica, leading to broad peaks and loss of the (S)-enantiomer purity due to prolonged column residence time. Always use a basic modifier (TEA or
Q2: Will the TEA degrade my methyl ester? A: Triethylamine is a non-nucleophilic base and is generally safe for methyl esters in organic solvents at room temperature. However, avoid using Ammonia in Methanol for prolonged periods, as primary amines (ammonia) can attack methyl esters to form amides (aminolysis) [1].
Q3: My product is an oil that smells like fish after the column. Is it impure? A: The "fishy" smell is likely residual Triethylamine. TEA forms salts with silica but also elutes.[1] To remove it:
-
Dissolve the oil in DCM.
-
Wash with a very mild buffer (e.g., Phosphate buffer pH 7.5).[1] Do not use strong acid washes (HCl) as you will deprotect the Boc group.
-
Dry over
and evaporate.
Q4: Is the Boc group stable on silica? A: Generally, yes, for the duration of a flash column (20-40 mins). However, silica is acidic.[5] If you leave the compound on the column overnight, or if you use a very slow flow rate, you risk Boc cleavage [2]. Pre-neutralizing the silica with TEA as described in Module 3 mitigates this risk.
References
-
Teledyne ISCO. (2014).[1] Method Development Strategies for Amine Bonded Phase Columns.Link
-
Organic Chemistry Portal. (2011).[1] Boc-Protected Amino Groups: Stability and Cleavage.[1][6]Link[1]
-
Rochester University. (n.d.).[1] Tips for Flash Column Chromatography: Acid Sensitive Compounds.Link
-
PubChem. (2024).[1] (S)-4-N-Boc-piperazine-2-acetic acid methyl ester - Compound Summary.Link[1]
-
Royal Society of Chemistry. (2014). Supporting Information: Purification of Piperazine Derivatives on Neutral Silica.Link
Sources
- 1. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Avoiding Epimerization During Piperazine Derivative Synthesis
Welcome to the technical support center for piperazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereochemical control in their synthetic workflows. Piperazine scaffolds are prevalent in pharmaceuticals, making the control of stereochemistry, and specifically the avoidance of epimerization, a critical aspect of modern drug discovery and development.[1] This resource provides in-depth, experience-driven answers to common challenges, troubleshooting guides for specific experimental issues, and robust protocols to maintain the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is epimerization, and why is it a significant concern in piperazine derivative synthesis?
A: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[2] In the context of piperazine synthesis, this means a desired diastereomer can be unintentionally converted into its undesired counterpart. This is a critical issue because the biological activity and pharmacological profile of a drug are highly dependent on its specific three-dimensional structure.[3][4] Even minor amounts of an unwanted epimer can lead to reduced efficacy, altered target binding, or unforeseen off-target effects and toxicity.[4][5] Furthermore, epimers often have very similar physical properties, making their separation from the desired product challenging and costly.[2][5]
Q2: What are the primary chemical mechanisms that lead to epimerization in chiral piperazine derivatives?
A: Epimerization in piperazine synthesis typically occurs at a stereocenter adjacent to a nitrogen atom or a carbonyl group. The most common mechanisms involve the abstraction of a proton (Hα) from the stereogenic carbon, leading to the formation of a planar, achiral intermediate (an enolate or a carbanion). Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of the original and the epimerized product.[2]
There are two main pathways for this to occur:
-
Base-Catalyzed Proton Abstraction: This is a frequent issue, especially when strong bases are used in the reaction. The base directly removes the acidic proton at the chiral center.[2]
-
Formation of Reactive Intermediates: During reactions like amide bond formation, the activated carboxylic acid can cyclize to form an oxazolone intermediate.[2][4] This intermediate is prone to racemization at the α-carbon, which upon reaction with the piperazine nitrogen, can lead to the formation of the epimerized product.[4]
Q3: Which reaction conditions are most likely to induce epimerization?
A: Several factors can significantly increase the risk of epimerization:
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for proton abstraction and increase the rate of epimerization.[6][7]
-
Strong Bases: The use of strong, non-hindered bases can readily deprotonate the α-carbon, leading to loss of stereochemical integrity. The concentration of the base is also a critical factor.[4]
-
Polar Aprotic Solvents: Solvents like DMF can stabilize the charged intermediates formed during epimerization, thereby facilitating the process.[6]
-
Prolonged Reaction Times: The longer a chiral molecule is exposed to conditions that can cause epimerization, the greater the extent of conversion to the undesired epimer.
Q4: How can I detect and quantify epimerization in my reaction mixture?
A: Detecting and quantifying the extent of epimerization is crucial for process optimization and quality control. The most common and reliable techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers.[4][8] A chiral stationary phase is used to resolve the different stereoisomers, allowing for accurate determination of the diastereomeric ratio (dr).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H NMR can often be used to distinguish between diastereomers. The different spatial arrangement of atoms in epimers can lead to distinct chemical shifts for certain protons.
-
Gas Chromatography (GC) with a Chiral Column: For volatile piperazine derivatives, chiral GC can be an effective method for separation and quantification.
It is often necessary to derivatize piperazine derivatives to enhance their detectability, for instance, by using agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) for HPLC-UV analysis.[8][9][10]
Troubleshooting Guide: Common Epimerization Scenarios
This section addresses specific experimental problems and provides actionable solutions based on established chemical principles.
Scenario 1: Significant epimerization observed during an amide coupling reaction to a chiral piperazine.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate Coupling Reagent | Switch to a low-racemization coupling reagent system such as DIC/Oxyma or DIC/HOBt.[6] | Additives like Oxyma and HOBt act as scavengers for reactive intermediates that can promote oxazolone formation, thereby suppressing the primary epimerization pathway.[6][11] |
| Excessive Base | Reduce the amount of base to the minimum required for the reaction to proceed. Consider using a sterically hindered base like diisopropylethylamine (DIPEA). | Minimizing the base concentration reduces the rate of direct proton abstraction from the chiral center.[4] Hindered bases are less likely to access the sterically encumbered α-proton. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, ideally at 0 °C or below.[6] | Lowering the temperature decreases the kinetic energy of the system, making it more difficult to overcome the activation energy barrier for epimerization.[4][6] |
| Solvent Choice | If feasible, switch from polar aprotic solvents like DMF to less polar alternatives such as dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol.[6] | Less polar solvents are less effective at stabilizing the charged intermediates involved in the epimerization process.[6] |
Scenario 2: Epimerization occurring during the deprotection of a nitrogen-protecting group (e.g., Boc).
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Strongly Basic Deprotection Conditions | For base-labile protecting groups, use milder basic conditions or explore alternative protecting groups that can be removed under neutral or acidic conditions. | This directly addresses the root cause of base-catalyzed epimerization. |
| Strongly Acidic Deprotection Conditions | While less common, strong acids can sometimes catalyze epimerization. Use the mildest acidic conditions necessary for deprotection (e.g., TFA in DCM at low temperatures). | Milder conditions and lower temperatures reduce the likelihood of side reactions, including epimerization. |
| Protecting Group Strategy | Employ protecting groups on adjacent functionalities that can reduce the acidity of the α-proton.[6] | Electron-withdrawing protecting groups can increase the acidity of the α-proton, making it more susceptible to abstraction. Choosing a protecting group with the opposite effect can be beneficial. |
Experimental Protocols & Visualizations
Protocol 1: Minimized Epimerization Amide Coupling
This protocol provides a starting point for minimizing epimerization during the coupling of a carboxylic acid to a chiral piperazine derivative.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral piperazine derivative (1.0 eq.) and a sterically hindered base such as DIPEA (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C.
-
Activation: In a separate flask, dissolve the carboxylic acid (1.05 eq.) and Oxyma Pure (1.1 eq.) in anhydrous DCM.
-
Coupling: Add diisopropylcarbodiimide (DIC) (1.1 eq.) to the carboxylic acid solution and stir for 5 minutes at 0 °C for pre-activation.
-
Reaction: Transfer the activated carboxylic acid solution to the chilled piperazine solution via cannula.
-
Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a suitable aqueous solution, separate the organic layer, and proceed with standard purification procedures.
Diagram: Decision Workflow for Troubleshooting Epimerization
Caption: A decision tree for troubleshooting epimerization.
Diagram: Mechanism of Base-Catalyzed Epimerization
Caption: Mechanism of base-catalyzed epimerization.
References
-
Kazem, A. M., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 12(13), 7798–7803. Retrieved from [Link]
-
Ten Assel, et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 0, e202500366. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Yusof, N. S. M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4938. Retrieved from [Link]
-
ResearchGate. (2018). Factors affecting epimerization/isomerization? Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(41), 14389-14412. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
PubMed. (2010). An experimental investigation of the evolution of chirality in a potential dynamic peptide system: N-terminal epimerization and degradation into diketopiperazine. Astrobiology, 10(6), 629-40. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 5.10: Chirality at Nitrogen, Phosphorus, and Sulfur. Retrieved from [Link]
-
ResearchGate. (2010). An Experimental Investigation of the Evolution of Chirality in a Potential Dynamic Peptide System: N-Terminal Epimerization and Degradation into Diketopiperazine. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of chiral drug candidates. The piperazine scaffold is a ubiquitous feature in a multitude of pharmaceuticals, and as such, the stereochemistry of intermediates like (S)-4-N-Boc-piperazine-2-acetic acid methyl ester is of paramount importance. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this key building block, offering field-proven insights and supporting data to aid in the selection and optimization of a robust analytical strategy.
The Criticality of Chiral Separation in Piperazine-Containing Drug Candidates
The seemingly subtle difference between enantiomers can lead to vastly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Therefore, the ability to accurately quantify the enantiomeric excess (e.e.) of chiral intermediates like (S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a non-negotiable aspect of quality control throughout the drug development pipeline. Chiral HPLC stands as the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.
Primary Method: Polysaccharide-Based Chiral Stationary Phases
Our primary recommendation for the chiral analysis of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester is the use of polysaccharide-based chiral stationary phases (CSPs). These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including piperazine derivatives.
Causality Behind Experimental Choices
The selection of a polysaccharide-based CSP is rooted in its mechanism of chiral recognition. The helical structure of the polysaccharide backbone, adorned with various functional groups, creates a complex chiral environment. Enantiomers of the analyte interact with this environment through a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The subtle differences in the three-dimensional arrangement of the enantiomers lead to differential binding affinities, resulting in their separation.
For N-Boc-piperazine derivatives, the presence of the carbamate and ester functionalities, along with the piperazine ring itself, provides multiple points of potential interaction with the CSP. The choice between different polysaccharide derivatives (e.g., tris(3,5-dimethylphenylcarbamate) on cellulose for Chiralcel® OD-H or on amylose for Chiralpak® AD-H, and cellulose tris(3,5-dichlorophenylcarbamate) for Chiralpak® IC) is often empirical. However, a systematic screening approach can efficiently identify the optimal stationary phase.
A critical component of the mobile phase for basic compounds like piperazines is the addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA). This is essential to suppress the interaction of the basic nitrogen atoms of the analyte with residual acidic silanol groups on the silica support, which can cause severe peak tailing and poor resolution. The amine modifier competes for these active sites, leading to improved peak shape and overall better chromatographic performance.
Recommended Chiral HPLC Conditions (Starting Point)
Based on the analysis of structurally similar piperazine derivatives, the following conditions serve as an excellent starting point for method development:
| Parameter | Recommended Condition |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
Note: The N-Boc group provides a chromophore that allows for UV detection at lower wavelengths.
Alternative Methods: Expanding the Analytical Toolkit
While polysaccharide-based HPLC is a robust primary approach, alternative methods can offer advantages in specific scenarios, such as improved speed, reduced solvent consumption, or different selectivity.
Alternative 1: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase, modified with a small amount of an organic solvent (co-solvent), SFC offers several distinct advantages.
Advantages of SFC:
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss in efficiency.
-
Reduced Solvent Consumption: The primary mobile phase, CO2, is recycled, leading to a significant reduction in organic solvent usage and waste generation.
-
Orthogonal Selectivity: The solvation properties of supercritical fluids can differ from those of liquid mobile phases, sometimes leading to unique and improved enantioselectivity.
Considerations for SFC:
-
Instrumentation: SFC requires dedicated instrumentation capable of handling supercritical fluids.
-
Solubility: The analyte must be soluble in the supercritical fluid/co-solvent mixture.
A typical starting point for chiral SFC method development for (S)-4-N-Boc-piperazine-2-acetic acid methyl ester would involve screening the same polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) with a mobile phase of CO2 and a modifier such as methanol or ethanol, often with an amine additive.
Alternative 2: Chiral Stationary Phase Screening
A systematic screening of a diverse set of chiral stationary phases is a highly effective strategy to identify the optimal separation conditions. A generic screening protocol using a gradient elution can rapidly provide information on which CSPs show promise for a given analyte.
A recommended screening set would include polysaccharide-based columns with different selectors, such as:
-
Chiralpak® IA: Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized
-
Chiralpak® IB: Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized
-
Chiralpak® IC: Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized
-
Chiralcel® OJ-H: Cellulose tris(4-methylbenzoate) - Coated
The use of immobilized phases (IA, IB, IC) offers the advantage of being compatible with a wider range of solvents, providing greater flexibility in method development.
Performance Comparison: HPLC vs. SFC
The following table provides an illustrative comparison of the expected performance of a well-optimized chiral HPLC method versus a chiral SFC method for the analysis of a racemic mixture of 4-N-Boc-piperazine-2-acetic acid methyl ester. The data is synthesized from published results on structurally similar compounds.
| Parameter | Chiral HPLC (Illustrative) | Chiral SFC (Illustrative) |
| Stationary Phase | Chiralpak® IC (5 µm) | Chiralpak® IC (5 µm) |
| Mobile Phase | ACN/MeOH/DEA (90:10:0.1) | CO2/MeOH with 0.1% DEA (80:20) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Analysis Time | ~15 min | ~5 min |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Solvent Consumption | High | Low |
| Throughput | Moderate | High |
Experimental Protocols
Detailed Protocol for Primary Chiral HPLC Method
1. System Preparation:
- Ensure the HPLC system is clean and free of any contaminants.
- Purge the pump with the mobile phase for at least 15 minutes to ensure a stable baseline.
- Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
2. Mobile Phase Preparation (Acetonitrile/Methanol/DEA - 90:10:0.1, v/v/v):
- Carefully measure 900 mL of HPLC-grade acetonitrile.
- Measure 100 mL of HPLC-grade methanol.
- Measure 1.0 mL of diethylamine.
- Combine the solvents in a suitable, clean solvent reservoir and mix thoroughly.
- Degas the mobile phase using sonication or vacuum filtration.
3. Standard and Sample Preparation:
- Racemic Standard (1 mg/mL): Accurately weigh approximately 10 mg of racemic 4-N-Boc-piperazine-2-acetic acid methyl ester and dissolve it in 10 mL of the mobile phase.
- (S)-Enantiomer Standard (1 mg/mL): Accurately weigh approximately 10 mg of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester and dissolve it in 10 mL of the mobile phase.
- Sample Solution: Prepare the sample to be analyzed at a similar concentration using the mobile phase as the diluent.
4. Chromatographic Analysis:
- Inject 10 µL of the racemic standard to determine the retention times of both enantiomers and to assess the resolution.
- Inject 10 µL of the (S)-enantiomer standard to confirm the elution order.
- Inject the sample solution to determine the enantiomeric purity.
5. Data Analysis:
- Integrate the peak areas of the two enantiomers in the sample chromatogram.
- Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing the Workflow
A systematic approach is crucial for efficient chiral method development. The following diagram illustrates a logical workflow.
Caption: A logical workflow for chiral method development.
Conclusion and Recommendations
For the routine, high-quality chiral analysis of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, a method based on a polysaccharide chiral stationary phase, such as Chiralpak® IC , under normal phase HPLC conditions is a scientifically sound and robust starting point. The inclusion of an amine modifier in the mobile phase is critical for achieving optimal peak shape and resolution.
For laboratories equipped with SFC instrumentation, this technique offers a compelling alternative with significant advantages in terms of speed and reduced environmental impact. A systematic screening of different chiral stationary phases is highly recommended during initial method development to ensure the selection of the most selective and robust conditions.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish a reliable and self-validating analytical method for the critical assessment of the enantiomeric purity of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, thereby ensuring the quality and safety of their drug candidates.
References
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-282. [Link]
-
Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In: Scriba, G. (eds) Chiral Separations. Methods in Molecular Biology, vol 1985. Humana Press, New York, NY. [Link]
-
Perrin, C., et al. (2018). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(12), 6541-6555. [Link]
comparison of different N-protecting groups for piperazine (Boc vs. Cbz vs. Fmoc)
Part 1: Strategic Overview
From the Desk of the Senior Application Scientist
Piperazine is a "privileged scaffold" in medicinal chemistry, serving as a core linker in drugs ranging from antidepressants to antifungals. However, its symmetry presents a classic synthetic challenge: how to desymmetrize a diamine without producing the unwanted bis-protected byproduct.
Selecting the right N-protecting group is not just about blocking a nitrogen; it is about defining the entire downstream synthetic strategy. The choice between Boc, Cbz, and Fmoc dictates your solubility profile, purification methods, and, most importantly, the orthogonality of your deprotection steps.
The "Piperazine Paradox"
Unlike primary amines, piperazine is a secondary diamine with high nucleophilicity. The first protection event often increases the lipophilicity of the molecule, which can paradoxically accelerate the second reaction in non-polar solvents, leading to bis-protection. Furthermore, the Fmoc group presents a unique "suicide" risk for piperazine: because Fmoc is cleaved by secondary amines, free base N-Fmoc-piperazine can theoretically deprotect itself (intermolecularly), making it inherently unstable in its free form.
Part 2: Critical Comparison (Boc vs. Cbz vs. Fmoc)
tert-Butyloxycarbonyl (Boc)[1][2][3]
-
The Workhorse: Boc is the industry standard for piperazine mono-protection due to the availability of mild reagents (Boc₂O) and the stability of the product.
-
Stability: Resistant to basic hydrolysis and nucleophilic attack. Labile to strong acids (TFA, HCl).
-
Selectivity: High.[1] The steric bulk of the tert-butyl group retards the second attack, especially if the reagent is added slowly.
-
Handling:
-Boc-piperazine is a stable solid (mp 43–47 °C).
Carboxybenzyl (Cbz / Z)[1][3]
-
The Orthogonal Stabilizer: Cbz offers excellent orthogonality to Boc. It is stable to the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc.
-
Stability: Cleaved by catalytic hydrogenolysis (
/Pd-C) or harsh acids (HBr/AcOH). Stable to TFA and mild bases. -
Selectivity: Moderate. Cbz-Cl is highly reactive; strict temperature control (
) and slow addition are required to prevent bis-protection. -
Handling: Mono-Cbz-piperazine free base is often an oil or low-melting solid, making it slightly harder to handle than the Boc derivative. It is frequently stored as a hydrochloride salt.
Fluorenylmethyloxycarbonyl (Fmoc)[2][3][5]
-
The "Trap": Fmoc is generally not recommended for the initial protection of piperazine if the free amine is required, due to the self-deprotection issue described above.
-
Stability: Extremely base-labile. Cleaved by piperidine (20% in DMF) or even piperazine itself.
-
Expert Insight: If you must use Fmoc (e.g., for solid-phase synthesis compatibility), you must isolate and store it as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt . The free base is transient and prone to polymerization or degradation.
Comparative Decision Matrix
| Feature | Boc-Piperazine | Cbz-Piperazine | Fmoc-Piperazine |
| Primary Utility | Solution-phase synthesis; general building block. | Orthogonal protection; when acid sensitivity is an issue.[2] | Solid-phase peptide synthesis (SPPS); specialized applications. |
| Deprotection | Acid (TFA, HCl/Dioxane). | Hydrogenolysis ( | Base (Piperidine, DBU). |
| Stability (Free Base) | High. Stable solid. | Moderate. Oil/Low-melting solid. | Low. Unstable (self-reactive); store as salt. |
| Selectivity (Mono) | High (steric hindrance helps). | Moderate (requires slow addition). | Moderate to Low (highly reactive reagent). |
| Atom Economy | Good. | Moderate. | Poor (large fluorenyl group). |
| Cost (Mole Scale) | Low (Boc₂O is cheap). | Medium. | High. |
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Boc-Piperazine (Mono-protection)
Target: High selectivity and ease of purification.
-
Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 4.0 equiv) in DCM (100 mL). Note: Using a large excess of piperazine is the most effective way to statistically favor mono-protection.
-
Addition: Dissolve Boc₂O (6.33 g, 29 mmol, 1.0 equiv) in DCM (20 mL). Add this solution dropwise to the piperazine mixture over 30 minutes at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup (The "Water Wash" Trick):
-
Filter off any precipitated bis-urea byproducts (if CDI was used) or unreacted piperazine salts.
-
Wash the organic layer with water (3 x 50 mL). Crucial Step: The excess free piperazine is highly water-soluble and will be removed, while the mono-Boc-piperazine remains in the DCM.
-
Wash with brine, dry over
, and concentrate.
-
-
Yield: Expect 85-95% yield of a white solid.
Protocol B: Synthesis of N-Cbz-Piperazine
Target: Orthogonality.
-
pH Control: Dissolve piperazine (10.0 g, 116 mmol) in water (50 mL) and adjust pH to ~4.5 with HCl. Note: Monoprotonation at acidic pH protects one nitrogen, directing reaction to the other. Alternatively, use the "excess" method as in Protocol A.
-
Addition: Add Benzyl chloroformate (Cbz-Cl) (0.8 equiv relative to piperazine) dropwise at 0 °C while maintaining pH ~9-10 by simultaneous addition of NaOH (Schotten-Baumann conditions).
-
Workup: Extract with Ethyl Acetate. The bis-Cbz byproduct is less soluble and may precipitate or be removed by chromatography.
-
Purification: Often requires column chromatography (MeOH/DCM) to separate from bis-Cbz impurity if pH control wasn't perfect.
Protocol C: Synthesis of N-Fmoc-Piperazine Hydrochloride
Target: Stability via Salt Formation.
-
Reaction: Dissolve piperazine (excess, 3-4 equiv) in DCM/DMF (1:1).
-
Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.0 equiv) dropwise at 0 °C. Avoid Fmoc-Cl if possible as it is too aggressive and promotes bis-protection.
-
Quench & Salt Formation:
-
Pour the reaction mixture immediately into a mixture of ice water and HCl (excess) .
-
The Fmoc-piperazine will protonate, preventing self-deprotection.
-
-
Isolation: Extract the Fmoc-piperazine hydrochloride salt or precipitate it directly. Do not basify the workup to isolate the free amine.
Part 4: Visualizations
Diagram 1: Decision Logic for Protecting Group Selection
Caption: Flowchart for selecting the optimal N-protecting group based on downstream deprotection requirements.
Diagram 2: Mono-Protection Workflow (The "Excess" Strategy)
Caption: Experimental workflow maximizing mono-protection selectivity via statistical excess and solubility-based purification.
Part 5: References
-
BenchChem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. (Accessed 2026). Link
-
National Institutes of Health (NIH). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7254256. Link
-
Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines (Analogous conditions for diamines). Org.[3] Synth. 2015, 92, 91-102. Link
-
Sigma-Aldrich. 1-Boc-piperazine Product Specification & Properties.Link
-
ChemicalBook. Benzyl 1-piperazinecarboxylate (Cbz-Piperazine) Properties and Safety.Link
-
Wade, J.D., et al. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine. Letters in Peptide Science, 2000. Link
Sources
Structural Analysis of Piperazine Derivatives: A Comparative Technical Guide
Topic: Structural Analysis of Piperazine Derivatives by X-ray Crystallography Content Type: Publish Comparison Guide
Executive Summary: The Piperazine Conformation Challenge
The piperazine scaffold—a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4—is a "privileged structure" in medicinal chemistry.[1] It serves as the backbone for blockbuster drugs ranging from antidepressants to antiretrovirals (e.g., Sildenafil, Imatinib). Its pharmacological success stems from its ability to modulate lipophilicity (logP) and generate diverse hydrogen-bonding networks.
However, the structural flexibility of the piperazine ring presents a unique analytical challenge. While the chair conformation is thermodynamically favored, the boat and twist-boat conformers are accessible and often biologically relevant. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy , MicroED , and Computational Modeling (DFT) , establishing why SC-XRD remains the definitive method for resolving the stereochemical and conformational ambiguities of piperazine derivatives.
Comparative Analysis: SC-XRD vs. Alternatives
Objective assessment of structural elucidation methods for piperazine scaffolds.
| Feature | SC-XRD (Gold Standard) | Solution NMR | MicroED (Emerging) | DFT / Computational |
| Primary Output | Absolute 3D configuration & packing | Dynamic solution conformation | 3D potential map (Coulombic) | Theoretical energy minima |
| Conformational Insight | Static: Captures the specific "bioactive-like" or lowest energy solid-state conformer. | Average: Observed signals are often time-averaged due to rapid ring flipping (fluxionality). | Static: Similar to X-ray but applicable to sub-micron crystals. | Predictive: Calculates barrier to rotation/inversion.[2] |
| Sample Requirement | Single crystal (>10 µm) | Soluble compound (>2 mg) | Nanocrystals (<1 µm) | Virtual structure |
| Piperazine Specifics | Definitively resolves Chair vs. Boat and substituent orientation (axial vs. equatorial). | Requires low-temperature experiments (< -40°C) to freeze ring flipping for conformer resolution. | Ideal for stubborn piperazine salts that yield only microcrystalline powders. | Essential for calculating ring inversion energy barriers (~10-12 kcal/mol). |
| Resolution | Sub-Ångström (0.7–0.8 Å) | N/A (Spectral resolution) | 0.8–1.2 Å | N/A |
Expert Insight: The Causality of Choice
Why choose SC-XRD? While NMR is indispensable for purity and solution dynamics, it struggles to definitively assign axial vs. equatorial positioning of substituents on the piperazine nitrogen due to rapid pyramidal inversion. SC-XRD "locks" the molecule in the crystal lattice, often stabilized by intermolecular hydrogen bonds involving the protonated nitrogen, providing an unambiguous snapshot of the molecular geometry.
Technical Deep Dive: Crystallization & Workflow
Protocol designed for researchers encountering "oiling out" or amorphous precipitation common with flexible amines.
The "Rule of 3" Strategy for Piperazines
Piperazine derivatives are bases. To facilitate crystallization, salt formation is the primary strategy.
-
Mechanism: Protonation of the piperazine nitrogen freezes the lone pair inversion, reducing entropic freedom and encouraging lattice formation.
-
The Rule:
.[3]
Workflow Diagram
The following diagram illustrates the decision matrix for structurally characterizing a novel piperazine derivative.
Caption: Decision matrix for crystallizing and analyzing piperazine derivatives, prioritizing salt formation to reduce conformational flexibility.
Experimental Protocol: Salt Co-Crystallization
A self-validating protocol for generating diffraction-quality crystals of piperazine derivatives.
Materials:
-
Piperazine derivative (10 mg)
-
Co-former acid (e.g., Fumaric acid, Maleic acid) – Stoichiometry 1:1 or 1:2 based on N-sites.
-
Solvents: Methanol (HPLC grade), Diethyl ether (Anti-solvent).
Step-by-Step Methodology:
-
Stoichiometric Mixing: Dissolve 0.05 mmol of the piperazine derivative in 1 mL of Methanol. In a separate vial, dissolve 0.05 mmol (or 0.1 mmol for di-salts) of the acid co-former in 1 mL Methanol.
-
Combination: Slowly add the acid solution to the base solution with gentle stirring at 40°C. Causality: Heating ensures complete dissolution and prevents immediate amorphous precipitation.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial. Validation: Removes dust nucleation sites that cause polycrystallinity.
-
Vapor Diffusion Setup: Place the open 4 mL vial inside a larger 20 mL vial containing 5 mL of Diethyl ether. Cap the large vial tightly.
-
Incubation: Store at 4°C for 3–7 days. Mechanism: The volatile ether diffuses into the methanol, slowly increasing polarity and supersaturation, promoting ordered crystal growth over amorphous precipitation.
-
Harvesting: Isolate crystals using a cryo-loop and immediately flash-cool in liquid nitrogen (100 K) for X-ray analysis.
Structural Benchmarks & Data Interpretation
When analyzing the resulting X-ray data, compare your refined structure against these established geometric benchmarks for piperazine rings. Deviations suggest strain or unusual electronic effects.
| Structural Parameter | Typical Value (Chair) | Significance |
| C–N Bond Length | 1.46 – 1.48 Å | Shorter bonds (<1.45 Å) indicate conjugation (e.g., amide/sulfonamide substituents). |
| C–C Bond Length | 1.51 – 1.53 Å | Typical sp3 hybridization. |
| C–N–C Bond Angle | 109° – 111° | Deviations >115° suggest flattening towards a Twist-Boat or Half-Chair. |
| Torsion Angles | ~55° – 60° | Ideal chair puckering. Values near 0° indicate flattening. |
Conformational Analysis Check:
-
Chair: The most common ground state. Look for centrosymmetry in simple salts.
-
Boat: Rare in simple salts; usually induced by bulky substituents at N1/N4 or chelation to metal centers.
-
Twist-Boat: Often an intermediate state; indicates high lattice energy forces overcoming the intrinsic conformational preference.
References
-
The Medicinal Chemistry of Piperazines: A comprehensive review of the scaffold's versatility and structural rigidity in drug design. Scilit. Link
-
Conformational Preferences of Piperazine-Based Ligands: Benchmarking computational methods against X-ray data for chair/boat preferences. ACS Omega.[4] Link
-
SCXRD vs MicroED Comparison: An analysis of when to use electron diffraction for small molecule pharmaceutical crystals. Creative Biostructure. Link
-
Mechanochemical Synthesis of Piperazine Cocrystals: Protocols for solvent-free synthesis and analysis of resveratrol-piperazine systems. MDPI. Link
-
Pharmaceutical Co-Crystallization Regulatory Aspects: Guidelines on salt vs. co-crystal classification based on pKa differences. NIH/PMC. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Piperazine Building Blocks: Alternatives to (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved pharmaceuticals.[1] Its unique physicochemical properties, including aqueous solubility and tunable basicity, make it an attractive moiety for drug design.[1] Among the vast array of piperazine-based building blocks, (S)-4-N-Boc-piperazine-2-acetic acid methyl ester stands out as a versatile chiral starting material. The defined stereochemistry at the C2 position, coupled with the orthogonal protecting groups, allows for the stereocontrolled synthesis of complex molecules with diverse functionalities.
This guide provides an in-depth comparison of viable alternatives to (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. We will explore the synthesis, advantages, and limitations of these alternatives, supported by experimental data, to aid researchers in selecting the optimal building block for their specific synthetic challenges.
The Benchmark: (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
Before delving into the alternatives, it is crucial to understand the attributes of the parent compound. The Boc (tert-butyloxycarbonyl) group at the N4 position is stable under a wide range of reaction conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA).[2] The methyl ester at the C2 side chain can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation. The (S)-stereochemistry is often a key determinant of biological activity.
Strategic Alternatives: Expanding the Synthetic Toolbox
The choice of a chiral building block is a critical decision in any synthetic campaign. The following alternatives to (S)-4-N-Boc-piperazine-2-acetic acid methyl ester offer distinct advantages in terms of stereochemistry, protecting group strategy, and substitution patterns.
The Enantiomeric Counterpart: (R)-4-N-Boc-piperazine-2-acetic acid methyl ester
In the exploration of structure-activity relationships (SAR), the synthesis of the opposite enantiomer is a fundamental step. The biological activity of a chiral molecule is often highly dependent on its absolute configuration. Access to the (R)-enantiomer allows for a direct assessment of the stereochemical requirements for target engagement.
Synthesis: The synthesis of the (R)-enantiomer can be achieved through similar strategies used for the (S)-enantiomer, often starting from the corresponding (R)-amino acid precursor. Asymmetric synthesis and chiral resolution are common methods to obtain enantiomerically pure piperazine derivatives.
Shifting the Protecting Group: (S)-1-N-Boc-piperazine-2-carboxylic acid
Placing the Boc protecting group on the N1 nitrogen results in an isomer with altered reactivity. In this configuration, the N4 nitrogen is a free secondary amine, available for immediate functionalization through reactions like N-arylation, reductive amination, or alkylation.[3] The C2-carboxylic acid provides a direct handle for amide coupling.[4]
Synthesis and Application: This building block is particularly useful when the desired modification is at the N4 position. The synthesis often involves the selective protection of piperazine-2-carboxylic acid.[3] Its application is prominent in the construction of compounds where a substituent on the N4 nitrogen is a key pharmacophoric element.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperazine (A Precursor)
A common method for the synthesis of mono-Boc-protected piperazine, a precursor to the target molecule and its alternatives, involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Water
-
Formic acid
-
Acetamidine hydrochloride (catalyst)
Procedure:
-
Dissolve piperazine (0.12 mol) in a mixture of methanol (150 mL) and water (150 mL) in a three-necked flask.
-
Add formic acid (0.21 mol) and stir for 30 minutes.
-
Add acetamidine hydrochloride (0.0012 mol) followed by di-tert-butyl dicarbonate (0.04 mol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, concentrate the reaction mixture to remove the solvents.
-
Purify the product by distillation under reduced pressure to obtain 1-Boc-piperazine.
Expected Yield: 98.6%[5]
Orthogonal Protection Strategy: (S)-4-N-Cbz-piperazine-2-acetic acid methyl ester
The use of a carboxybenzyl (Cbz) protecting group in place of Boc offers an alternative deprotection strategy. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[2][6] This orthogonality is highly valuable in complex syntheses where the Boc group needs to be retained while another amine is deprotected.[7]
Synthesis and Application: This building block can be prepared from (S)-piperazine-2-carboxylic acid by N-Cbz protection followed by esterification. It is particularly advantageous in synthetic routes where acidic conditions are employed for other transformations, and a final, mild deprotection of the piperazine nitrogen is required.
Comparative Data Summary
| Building Block | Key Feature | Advantage | Typical Deprotection |
| (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | Benchmark | Well-established, acid-labile N-protection | TFA, HCl |
| (R)-4-N-Boc-piperazine-2-acetic acid methyl ester | Enantiomer | Essential for SAR studies | TFA, HCl |
| (S)-1-N-Boc-piperazine-2-carboxylic acid | Isomeric N-protection | Free N4 amine for direct functionalization | TFA, HCl (for N1) |
| (S)-4-N-Cbz-piperazine-2-acetic acid methyl ester | Orthogonal N-protection | Stable to acid, removable by hydrogenation | H₂, Pd/C |
Expanding Chemical Space: Substituted Piperazine-2-acetic Acid Esters
Introducing substituents on the carbon backbone of the piperazine ring significantly increases the three-dimensionality and explores new chemical space.[8][9] For instance, 3-substituted piperazine-2-acetic acid esters can be synthesized from chiral amino acids, providing access to a diverse range of stereoisomers.[9]
Synthesis and Application: A reported five-step synthesis starting from optically pure amino acids allows for the construction of 2,3-substituted piperazines with high enantiomeric purity.[10] These building blocks are invaluable for creating novel scaffolds and investigating the impact of substitution patterns on biological activity. However, it is important to note that in some cases, such as the synthesis of 3-phenyl substituted derivatives, racemization can occur.[10]
Visualization of Synthetic Logic
The choice between Boc and Cbz protecting groups is a critical strategic decision in a multi-step synthesis. The following diagram illustrates the concept of orthogonal protection.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A-Z Guide to Piperazine Drug Synthesis: A Comparative Review of Core Synthetic Routes
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties—conferring basicity, improving aqueous solubility, and acting as a versatile scaffold—have cemented its place in a vast array of blockbuster drugs, from the antihistamine Cetirizine to the anticancer agent Imatinib.[1][2][3] The efficient construction of this privileged scaffold is therefore a critical consideration in pharmaceutical development.
This guide provides an in-depth comparative analysis of the principal synthetic routes to piperazine-containing drugs. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. This analysis is grounded in field-proven insights and supported by detailed experimental protocols and quantitative data, offering researchers a comprehensive resource for strategic synthetic planning.
PART 1: Foundational Strategies for Piperazine Ring Construction
The assembly of the piperazine core can be broadly categorized into several key strategies. The choice of a specific route is often dictated by factors such as the desired substitution pattern, scalability, cost of starting materials, and green chemistry considerations.
Reductive Amination: A Versatile and Convergent Approach
Reductive amination is a powerful and widely used method for constructing both N- and C-substituted piperazines.[1][4][5] The strategy typically involves the condensation of a dicarbonyl compound with a primary amine, or a diamine with a carbonyl compound, to form an iminium intermediate, which is then reduced in situ.[1][6]
Mechanistic Principle: The reaction proceeds through the formation of one or two imine or enamine intermediates, followed by reduction. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).[1][4] The choice of reducing agent is critical; milder reagents like NaBH(OAc)₃ are often preferred as they are selective for imines over carbonyls and are effective under mildly acidic conditions.
Representative Protocol: Synthesis of a Substituted Piperazine via Double Reductive Amination [4]
Step 1: Imine Formation and Reduction. To a stirred solution of 1-methyl-4-piperidone (1.0 equiv) and 2-(piperazin-1-yl)ethanamine (1.0 equiv) in dry 1,2-dichloroethane (0.8 M), add sodium triacetoxyborohydride (1.4 equiv) and a catalytic amount of acetic acid.
Step 2: Reaction Monitoring and Work-up. Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Step 3: Extraction and Purification. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted piperazine.
Advantages:
-
High Versatility: A wide range of commercially available aldehydes, ketones, and amines can be used, allowing for extensive diversification.[5]
-
Convergent Syntheses: Allows for the rapid assembly of complex molecules from simpler fragments.
-
Mild Conditions: Often proceeds under mild, operationally simple conditions.
Limitations:
-
Control of Selectivity: In cases of unsymmetrical dicarbonyls or diamines, controlling regioselectivity can be challenging.
-
Over-alkylation: With reactive amines and carbonyls, the formation of side products through over-alkylation can occur.
Intramolecular Cyclization of Diethanolamine Derivatives
A common industrial route to the piperazine core involves the intramolecular cyclization of diethanolamine or its derivatives.[1][7] This method is particularly attractive for large-scale synthesis due to its simplicity and the low cost of starting materials.
Mechanistic Principle: The reaction is typically carried out at high temperatures in the presence of an acid catalyst. The hydroxyl groups are protonated, converting them into good leaving groups (water). Subsequent intramolecular nucleophilic substitution by the amine nitrogen atoms forms the piperazine ring.
General Workflow: Intramolecular Cyclization
Caption: Intramolecular cyclization of a diethanolamine derivative.
Advantages:
-
Scalability and Cost-Effectiveness: Ideal for the large-scale, industrial production of unsubstituted or symmetrically substituted piperazines.[1]
-
Atom Economy: The primary byproduct is water, making it an atom-economical process.
Limitations:
-
Harsh Conditions: Often requires high temperatures and strong acids, which may not be compatible with sensitive functional groups.
-
Limited Scope: Primarily suitable for the synthesis of simple, symmetrically substituted piperazines.
The Richman-Atkins Synthesis
The Richman-Atkins synthesis is a classic and reliable method for preparing macrocyclic polyamines, including piperazines. It involves the cyclization of a tosylated diethanolamine derivative with a tosylated diamine under basic conditions.
Mechanistic Principle: The tosyl groups serve two purposes: they activate the hydroxyl groups for nucleophilic substitution and protect the amine nitrogens from undesired side reactions. The reaction proceeds via a double SN2 mechanism, where the deprotonated sulfonamide nitrogens act as nucleophiles.
Advantages:
-
High Yields and Purity: Generally provides clean reactions with high yields of the desired product.[8]
-
Good Control: The use of protecting groups minimizes side reactions.
Limitations:
-
Multi-step Process: Requires the pre-synthesis and purification of the tosylated starting materials, adding to the overall step count.
-
Deprotection Step: A final, often harsh, deprotection step is required to remove the tosyl groups.
PART 2: Case Studies in Blockbuster Drug Synthesis
The strategic application of these foundational methods is best illustrated through the synthesis of commercially successful drugs.
Sildenafil (Viagra®): A Tale of Process Optimization
The synthesis of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), showcases the evolution of a synthetic route from a linear, medicinal chemistry approach to a convergent and more efficient process for commercial production.[9][10]
The final key step in many Sildenafil syntheses involves the coupling of a pre-formed pyrazolo[4,3-d]pyrimidin-7-one core with 1-methylpiperazine.[11][12]
Workflow: Final Step in Sildenafil Synthesis [12]
Caption: Final coupling step in the synthesis of Sildenafil.
The initial medicinal chemistry route was lengthy and involved a late-stage chlorosulfonation, a reaction known to be difficult to scale up.[9] The optimized commercial synthesis moved the chlorosulfonation to an earlier stage and employed a more convergent strategy, significantly improving the overall yield from 27.6% to over 50%.[9][11]
Representative Protocol: Sildenafil Synthesis (Final Step) [12]
Step 1: Reaction Setup. To a solution of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-one (1.0 equiv) in a suitable aprotic solvent such as dichloromethane, add N-methylpiperazine (2.5 equiv) at 20–25 °C.
Step 2: Reaction and Monitoring. Stir the reaction mixture for 4 hours. Monitor the consumption of the sulfonyl chloride starting material by HPLC or TLC.
Step 3: Work-up and Crystallization. Wash the reaction mixture with a 5% w/w aqueous sodium bicarbonate solution, followed by deionized water. Concentrate the organic layer under reduced pressure. Crystallize the resulting crude product from methanol to yield pure Sildenafil.
Imatinib (Gleevec®): Innovations in Cross-Coupling and Flow Chemistry
Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[13][14] Its synthesis relies on the strategic formation of a key diarylamine bond, often achieved through modern cross-coupling reactions.
A key fragment coupling in the synthesis of Imatinib involves the N-arylation of an aminopyrimidine with a bromoarene.[14] Recent advancements have demonstrated the synthesis of Imatinib using continuous flow chemistry, which offers significant advantages in terms of safety, efficiency, and scalability.[15][16]
Workflow: Key C-N Bond Formation in Imatinib Synthesis [14]
Caption: Key amide bond formation in the synthesis of Imatinib.
The flow-based synthesis of Imatinib involves passing solutions of the reactants through heated coils or cartridges packed with reagents or catalysts, allowing for precise control over reaction conditions and minimizing manual handling of intermediates.[15][16]
Cetirizine (Zyrtec®): Classical Alkylation Routes
Cetirizine is a second-generation antihistamine. Its synthesis is a classic example of N-alkylation of a pre-formed piperazine ring.[17]
The most common synthetic route involves the alkylation of 1-(4-chlorophenylmethyl)-piperazine with an appropriate 2-chloroethoxy acetic acid derivative.[18]
Representative Protocol: Cetirizine Synthesis [18]
Step 1: Alkylation. In a suitable reactor, suspend 1-(4-chlorophenylmethyl)-piperazine (1.0 equiv) and sodium carbonate in xylene. Add methyl (2-chloroethoxy)-acetate (1.1 equiv) and heat the mixture to reflux.
Step 2: Saponification. After the alkylation is complete, cool the reaction mixture. Saponify the resulting ester intermediate by adding potassium hydroxide in absolute ethanol and refluxing.
Step 3: Hydrolysis and Isolation. Cool the mixture and perform an acidic work-up with aqueous HCl. Extract the product into a suitable organic solvent. Evaporation of the solvent yields Cetirizine.
PART 3: Comparative Analysis and Future Outlook
To facilitate a direct comparison, the key features of these primary synthetic strategies are summarized below.
| Synthetic Strategy | Key Advantages | Key Limitations | Best Suited For |
| Reductive Amination | High versatility, convergent, mild conditions[1][4][5] | Potential for over-alkylation, selectivity challenges | Rapid analogue synthesis, construction of complex, unsymmetrical piperazines. |
| Intramolecular Cyclization | Highly scalable, cost-effective, good atom economy[1] | Harsh reaction conditions, limited to simple structures | Large-scale industrial production of the basic piperazine core. |
| Richman-Atkins Synthesis | High yields, clean reactions, good control[8] | Multi-step, requires protecting groups and harsh deprotection | Controlled synthesis of specific, often cyclic, polyamines where purity is paramount. |
| N-Alkylation / Acylation | Straightforward, reliable for functionalization | Requires pre-formed piperazine core | Late-stage functionalization and diversification of piperazine scaffolds. |
The Rise of Green and Flow Chemistry
The future of piperazine synthesis, like many areas of chemical manufacturing, is increasingly being shaped by the principles of green chemistry and the adoption of advanced technologies like continuous flow processing.[19][20][21] These approaches aim to reduce waste, improve safety, and increase efficiency.[19][22] Flow chemistry, as demonstrated in the synthesis of Imatinib, allows for reactions to be performed under conditions that are often inaccessible in traditional batch reactors, leading to higher yields and purities.[16] The development of novel catalytic systems, including photoredox catalysis, is also opening new avenues for the C-H functionalization of the piperazine ring, providing access to novel chemical space.[21][23]
As the demand for structurally complex and diverse piperazine-containing drugs continues to grow, the innovation in synthetic methodologies will be paramount. A thorough understanding of the comparative strengths and weaknesses of the available synthetic routes is essential for the modern medicinal and process chemist to navigate this critical area of drug development successfully.
References
- Synthesis of Sildenafil Citrate. (n.d.).
- Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 46(12), 2450-2452.
- A Facile, Improved Synthesis of Sildenafil and Its Analogues. (n.d.). PMC.
- Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. (2020). Journal of Labelled Compounds and Radiopharmaceuticals, 63(4), 174-182.
- Synthesis of Sildenafil Citrate (Viagra®). (n.d.).
- Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics. (2023). ChemicalBook.
- Evolution of sildenafil synthetic routes. (n.d.). ResearchGate.
- Green chemistry approach towards Piperazine: anticancer agents. (2023). ResearchGate.
- Heo, Y., Hyun, D., Kumar, M. R., Jung, H. M., & Lee, S. (2012). Preparation of Copper(II) Oxide Bound on Polystyrene Beads and its Application in the Aryl Aminations: Synthesis of Imatinib. Tetrahedron Letters, 53(50), 6657–6661.
- Cetirizine. (n.d.). In Wikipedia.
- Nagani, A., et al. (2024). Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective. Indian Journal of Heterocyclic Chemistry, 34(03), 399.
- Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010). A flow-based synthesis of Imatinib : the API of Gleevec. Chemical Communications.
- Green Chemistry for Piperazine Anticancer Agents. (n.d.). Scribd.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (n.d.). PMC.
- Methods for the catalytic synthesis of piperazine. (2022). SciSpace.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI.
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate.
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- Improved Richman-Atkins syntheses of cyclic polyamines. (n.d.). ResearchGate.
- Romanelli, M., Braconi, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2020). Dalton Transactions.
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Safety Operating Guide
Personal protective equipment for handling (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
[1][2]
CAS: 1217810-25-7 Formula: C₁₂H₂₂N₂O₄ Molecular Weight: 258.31 g/mol Physical State: Solid (typically off-white to pale yellow powder)[1][2]
Part 1: Hazard Identification & Risk Profile
Rationale: As a Senior Application Scientist, I prioritize the "Why" behind safety. Understanding the molecular basis of toxicity ensures compliance is not just performative but protective.[2]
This compound belongs to the N-Boc-protected piperazine class.[1][2] While the Boc group reduces the nucleophilicity (and immediate corrosivity) of the N4-amine, the piperazine core remains a structural alert for respiratory and skin sensitization .[1][2] Furthermore, the methyl ester moiety increases lipophilicity, potentially facilitating skin absorption.[2]
Critical Hazard Classifications (GHS/CLP)
| Hazard Type | Code | Description | Mechanism of Action |
| Sensitization | H334 | May cause allergy or asthma symptoms if inhaled.[1][2][3] | Piperazine rings can act as haptens, binding to proteins to trigger immune responses (IgE-mediated).[1][2] |
| Irritation | H315 / H319 | Causes skin and serious eye irritation. | Localized tissue damage upon contact with mucous membranes.[1] |
| Target Organ | H335 | May cause respiratory irritation.[3][4] | Inhalation of dust triggers inflammation in the upper respiratory tract.[1] |
Warning: Treat all piperazine derivatives as potential sensitizers.[1][2] Exposure may not trigger an immediate reaction but can induce long-term hypersensitivity.[1][2][3]
Part 2: Personal Protective Equipment (PPE) Matrix
Rationale: Standard nitrile gloves have variable resistance to esters.[1][2][5] While this compound is a solid, once solvated, the ester functionality can degrade nitrile.[2] The protocol below mitigates this permeation risk.
PPE Selection Guide[1][2]
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Solid) | Nitrile (Double-gloved) Thickness: ≥ 5 mil (0.12 mm) | Provides sufficient barrier against dry powder.[1][2] The outer glove is sacrificial and should be changed immediately upon contamination.[1][2] |
| Hand Protection (Solution) | Laminate (Silver Shield®) or High-Grade Nitrile | If dissolved in penetrating solvents (e.g., DCM, Ethyl Acetate), standard nitrile degrades.[1][2] Use laminate liners or change nitrile gloves every 15 minutes.[1][2] |
| Respiratory | Engineering Controls (Primary) N95/P100 (Secondary) | Do not rely on masks. Handling must occur in a certified fume hood. Use a fitted P100 respirator only during spill cleanup outside the hood.[1][2] |
| Eye/Face | Chemical Safety Goggles | Safety glasses with side shields are insufficient for powders that act as sensitizers. Goggles prevent airborne dust from contacting the conjunctiva.[1][2] |
| Body | Lab Coat (Buttoned, Tyvek sleeves) | Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab. |
Part 3: Operational Protocols
Engineering Controls & Workflow
The following diagram illustrates the mandatory "Closed Loop" safety workflow to prevent sensitization.
Caption: Operational workflow emphasizing containment within the fume hood to mitigate respiratory sensitization risks.
Safe Handling Procedure (Step-by-Step)
Objective: Transfer 500 mg of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester for a reaction.
-
Preparation:
-
Weighing:
-
Solvation & Transfer:
-
Cleanup:
Part 4: Disposal & Decontamination
Rationale: Proper disposal prevents environmental contamination and downstream exposure to waste management personnel.[2]
Waste Segregation Table
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1][2] | Double-bag in clear polyethylene bags. Label as "Toxic Solid - Piperazine Derivative."[1][2] |
| Liquid Waste | Reaction mixtures, mother liquors. | Segregate into Halogenated or Non-Halogenated organic waste depending on the solvent used.[1] |
| Aqueous Waste | Wash layers.[4] | Check pH. If acidic/basic, neutralize to pH 6-8.[1][2] Dispose as aqueous chemical waste (do not pour down drain).[1][2] |
Decontamination Protocol
If a spill occurs or for cleaning glassware:
-
Solvent Wash: Rinse glassware with a small amount of Acetone or Ethanol first.[1][2] The ester is organic-soluble.[1][2][6]
-
Soap & Water: Follow with a thorough wash using Alconox/detergent and warm water.[1][2]
-
Surface Decon: For bench spills, wipe with ethanol, then wash with soapy water.[2] Avoid using strong acids or bases for initial cleaning to prevent uncontrolled hydrolysis.
Part 5: Emergency Response
-
Inhalation: Immediately move to fresh air. If wheezing occurs (sensitization sign), seek medical attention.
-
Skin Contact: Remove contaminated clothing/gloves immediately.[1][2] Wash skin with soap and copious water for 15 minutes.[1][2] Do not use organic solvents on skin (this drives the chemical deeper).[1][2]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2][7] Consult an ophthalmologist.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6558431, (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.[1][2] Retrieved January 31, 2026 from [Link][1][2]
-
Oakwood Chemical. Safety Data Sheet: (S)-4-N-Boc-Piperazine-2-carboxylic acid methyl ester (Analog).[1][2] Retrieved January 31, 2026 from [Link][2]
-
Fisher Scientific. Piperazine Safety Data Sheet (General Class Hazards). Retrieved January 31, 2026 from [Link][2]
Sources
- 1. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. gloves.com [gloves.com]
- 6. (S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester Manufacturer China | High Purity CAS 132684-55-4 | COA & MSDS | Pharmaceutical Intermediate Supplier [pipzine-chem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
